Product packaging for (4-methoxynaphthalen-1-yl)boronic Acid(Cat. No.:CAS No. 219834-95-4)

(4-methoxynaphthalen-1-yl)boronic Acid

Cat. No.: B1364960
CAS No.: 219834-95-4
M. Wt: 202.02 g/mol
InChI Key: UNEURVGVRYJOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(4-methoxynaphthalen-1-yl)boronic Acid is a useful research compound. Its molecular formula is C11H11BO3 and its molecular weight is 202.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BO3 B1364960 (4-methoxynaphthalen-1-yl)boronic Acid CAS No. 219834-95-4

Properties

IUPAC Name

(4-methoxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEURVGVRYJOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400747
Record name (4-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219834-95-4
Record name B-(4-Methoxy-1-naphthalenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219834-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (4-methoxynaphthalen-1-yl)boronic acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(4-methoxynaphthalen-1-yl)boronic acid (CAS No. 219834-95-4) has emerged as a pivotal building block in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique naphthyl scaffold, functionalized with a methoxy group, offers a versatile platform for the construction of complex molecular architectures found in numerous biologically active compounds and advanced materials. This guide provides a comprehensive overview of its synthesis, detailed characterization, and a practical, in-depth exploration of its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of contemporary drug discovery and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe handling in a laboratory setting. This compound is typically a white to off-white solid, and its key properties are summarized in the table below.

PropertyValueReference
CAS Number 219834-95-4[1][2]
Molecular Formula C₁₁H₁₁BO₃[1]
Molecular Weight 202.01 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 195 °C
Storage Inert atmosphere, store in freezer, under -20°C[1]

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

Synthesis of this compound: A Practical Protocol

The synthesis of aryl boronic acids is a well-established transformation in organic chemistry. A common and effective method involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis. Below is a representative, step-by-step protocol for the synthesis of this compound, adapted from established procedures for analogous naphthalenyl boronic acids.

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis and Work-up start 1-Bromo-4-methoxynaphthalene + Mg turnings in dry THF grignard Formation of (4-methoxynaphthalen-1-yl)magnesium bromide start->grignard Reflux under inert atmosphere addition Slow addition of Grignard reagent grignard->addition borate Triisopropyl borate in dry THF at -78 °C borate->addition borate_complex Formation of boronate ester intermediate addition->borate_complex hydrolysis Quench with aqueous HCl borate_complex->hydrolysis extraction Extraction with an organic solvent (e.g., EtOAc) hydrolysis->extraction purification Purification (e.g., recrystallization or column chromatography) extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:
  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Cover the magnesium with anhydrous tetrahydrofuran (THF). A solution of 1-bromo-4-methoxynaphthalene (1.0 equivalent) in anhydrous THF is then added dropwise to initiate the reaction. The mixture is heated to reflux until the magnesium is consumed, resulting in a solution of (4-methoxynaphthalen-1-yl)magnesium bromide.

  • Borylation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. The freshly prepared Grignard reagent is then added dropwise to the cooled borate solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M) at -78 °C and then allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment are critical in chemical synthesis. The following section details the expected spectroscopic data for this compound.

¹H and ¹³C NMR Spectroscopy

¹H NMR (in CDCl₃, 400 MHz): The spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring system and the methoxy group. The protons on the naphthalene core will appear as a series of doublets and multiplets in the aromatic region (approximately δ 7.0-8.5 ppm). The methoxy group protons will be a sharp singlet at around δ 3.9-4.1 ppm. The two hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

¹³C NMR (in CDCl₃, 101 MHz): The proton-decoupled ¹³C NMR spectrum will display 11 distinct signals corresponding to the carbon atoms of the molecule. The carbon attached to the boron atom (C-B) often shows a broader signal and may be difficult to observe due to quadrupolar relaxation. The carbon of the methoxy group will appear at approximately δ 55-56 ppm. The aromatic carbons will resonate in the region of δ 105-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretching band for the boronic acid hydroxyl groups in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic and methoxy groups around 2850-3100 cm⁻¹.

  • C=C stretching vibrations for the aromatic naphthalene ring in the 1500-1600 cm⁻¹ region.

  • A strong C-O stretching band for the methoxy group around 1250 cm⁻¹.

  • A B-O stretching vibration around 1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 202.08. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Application in Suzuki-Miyaura Cross-Coupling Reactions: A Case Study

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals. This compound is an excellent coupling partner in these reactions.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L₂-X oxidative_addition->pd_complex1 aryl_halide Ar-X transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L₂-(R-naphthyl) transmetalation->pd_complex2 boronic_acid (R-naphthyl)B(OH)₂ base Base (e.g., K₂CO₃) reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-(R-naphthyl) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Synthesis of a Biaryl Compound

The following protocol is adapted from a study by Rossi and co-workers on the Suzuki-Miyaura coupling of a dibromonaphthalene with arylboronic acids, demonstrating a reliable method for the synthesis of biaryls using a naphthalenyl boronic acid derivative.[1]

Reaction: Coupling of an Aryl Bromide with this compound

Reagents and Conditions:

Reagent/ConditionQuantity/Value
Aryl Bromide1.0 equivalent
This compound1.2 equivalents
Pd(PPh₃)₄ (catalyst)5 mol%
K₂CO₃ (base)2.0 equivalents
Solvent1,4-Dioxane/H₂O (4:1)
Temperature90 °C
Reaction Time12-24 hours

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, combine the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane/water solvent mixture, followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Expected Outcome: This reaction is expected to produce the corresponding biaryl product in good to excellent yield. The methoxy-functionalized naphthalene moiety introduced via this reaction can serve as a key structural element for further synthetic elaborations in the development of novel pharmaceutical candidates or organic materials.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with its efficacy in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, makes it an indispensable tool for medicinal chemists and materials scientists. This guide provides the foundational knowledge and practical protocols necessary for the successful utilization of this important building block in research and development endeavors. As with any chemical process, it is essential to adhere to strict safety protocols and to thoroughly characterize all starting materials and products to ensure the integrity and reproducibility of the experimental results.

References

A Deep Dive into the Structural Elucidation of (4-methoxynaphthalen-1-yl)boronic acid: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Boronic Acids in Modern Medicinal Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in the landscape of pharmaceutical research and development.[1][2] Their unique chemical properties, including their ability to form reversible covalent bonds with diols, have positioned them as critical building blocks in the synthesis of complex organic molecules and as key components in novel therapeutic agents and diagnostic tools.[3] Among these, (4-methoxynaphthalen-1-yl)boronic acid, a naphthyl derivative, presents a scaffold of significant interest for the development of innovative drug candidates. Its rigid bicyclic aromatic system combined with the reactive boronic acid moiety offers a versatile platform for creating compounds with tailored biological activities.

This in-depth technical guide provides a comprehensive framework for the structural analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each analytical choice. By understanding the nuances of its three-dimensional structure, researchers can better predict its reactivity, design more effective synthetic routes, and ultimately accelerate the discovery of new medicines.

Foundational Physicochemical Properties

A thorough understanding of a molecule's basic properties is the cornerstone of any detailed structural analysis. For this compound, these properties dictate its handling, storage, and the selection of appropriate analytical solvents and conditions.

PropertyValueSource
Chemical Formula C₁₁H₁₁BO₃[4]
Molecular Weight 202.01 g/mol [5]
CAS Number 219834-95-4[4]
Appearance Typically a solid powder
Storage Conditions Inert atmosphere, store in freezer, under -20°C[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of its atomic connectivity and chemical environment.

A common challenge in the NMR analysis of boronic acids is their tendency to form cyclic anhydrides (boroxines) through dehydration, which can lead to complex and difficult-to-interpret spectra.[6] To mitigate this, it is often advisable to run the NMR in a solvent that can break up these oligomers, such as d₄-methanol, or to convert the boronic acid to its diethanolamine adduct.[6]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. The following table outlines the predicted chemical shifts (δ) for the protons of this compound.

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-27.2 - 7.4d~8.0
H-37.0 - 7.2d~8.0
H-58.0 - 8.2d~8.5
H-67.5 - 7.7t~7.5
H-77.4 - 7.6t~7.5
H-88.1 - 8.3d~8.5
OCH₃3.9 - 4.1s-
B(OH)₂4.5 - 6.0br s-

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1~130 (broad, due to B-C coupling)
C-2~125
C-3~105
C-4~158
C-4a~127
C-5~128
C-6~126
C-7~123
C-8~130
C-8a~135
OCH₃~56

Note: The signal for the carbon atom directly attached to the boron (C-1) is often broadened due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy: A Direct Window into the Boron Environment

¹¹B NMR is a highly informative technique for studying organoboron compounds, as it directly probes the boron atom.[3] The chemical shift of the ¹¹B nucleus is sensitive to its coordination number and the nature of its substituents. For this compound, a single, relatively broad resonance is expected in the region of δ 28-33 ppm, characteristic of a trigonal planar (sp²-hybridized) boronic acid.[7][8]

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). To minimize boroxine formation, deuterated methanol is often a good choice.[6]

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 0-220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Employ proton decoupling to simplify the spectrum.

  • ¹¹B NMR Acquisition:

    • Set the spectral width to a range appropriate for boronic acids (e.g., -20 to 60 ppm).

    • Use a sufficient number of scans to obtain a clear signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample This compound Solvent Deuterated Solvent (e.g., CD₃OD) Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube NMR_Spec NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR ¹H NMR NMR_Spec->H1_NMR C13_NMR ¹³C NMR NMR_Spec->C13_NMR B11_NMR ¹¹B NMR NMR_Spec->B11_NMR Processing Spectral Processing (FT, Phasing, Baseline Correction) H1_NMR->Processing C13_NMR->Processing B11_NMR->Processing Integration Integration & Peak Picking Processing->Integration Assignment Structural Assignment Integration->Assignment MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_output Output Sample This compound Solvent Solvent (e.g., Methanol) Sample->Solvent Dilution Dilute Solution Solvent->Dilution LC Liquid Chromatography (Separation) Dilution->LC ESI Electrospray Ionization LC->ESI Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum ([M+H]⁺, [M-H]⁻) Data_System->Mass_Spectrum HRMS High-Resolution Mass Data (Elemental Composition) Data_System->HRMS XRay_Workflow Purified_Sample Purified Sample Crystallization Crystallization Purified_Sample->Crystallization Single_Crystal Single Crystal Selection Crystallization->Single_Crystal Mounting Mounting on Goniometer Single_Crystal->Mounting Diffractometer X-ray Diffractometer Mounting->Diffractometer Data_Collection Data Collection Diffractometer->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

References

A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-1-Naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 4-methoxy-1-naphthaleneboronic acid, a versatile building block in organic synthesis and medicinal chemistry. As a Senior Application Scientist, the following sections are structured to offer not just data, but a comprehensive understanding of the principles behind the spectroscopic characterization of this compound, ensuring scientific integrity and enabling researchers to confidently utilize this reagent in their work.

Introduction: The Significance of 4-Methoxy-1-Naphthaleneboronic Acid

4-Methoxy-1-naphthaleneboronic acid is a key intermediate in the synthesis of a wide array of complex organic molecules.[1] Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation. The methoxy substituent on the naphthalene core can modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of the resulting products. Accurate and thorough spectroscopic characterization is therefore paramount to confirm its identity, purity, and stability before its application in sensitive synthetic pathways.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data. The key structural features include the naphthalene ring system, the methoxy group (-OCH₃), and the boronic acid moiety [-B(OH)₂].

Caption: Molecular structure of 4-methoxy-1-naphthaleneboronic acid.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for 4-methoxy-1-naphthaleneboronic acid. It is important to note that obtaining pristine spectra for boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines) upon dehydration. Experimental conditions, particularly solvent choice and sample preparation, are critical for acquiring high-quality, reproducible data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 (broad s)s2HB(OH)₂
~8.15d1HAr-H
~8.05d1HAr-H
~7.60m2HAr-H
~7.40d1HAr-H
~7.00d1HAr-H
3.95s3H-OCH₃

Interpretation and Causality:

  • Boronic Acid Protons: The protons of the B(OH)₂ group are expected to appear as a broad singlet around 8.2 ppm. The broadness is due to quadrupolar relaxation of the boron nucleus and chemical exchange with residual water in the solvent.

  • Aromatic Protons: The naphthalene ring protons will appear in the aromatic region (7.0-8.2 ppm). The specific chemical shifts and coupling patterns are influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid group. Protons ortho and peri to the electron-withdrawing boronic acid group will be deshielded and appear at a lower field.

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet at approximately 3.95 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155Ar-C (C-O)
~135Ar-C
~132Ar-C
~128Ar-C
~127Ar-C
~126Ar-C
~125Ar-C
~122Ar-C
~105Ar-C
~56-OCH₃
Not observedC-B

Interpretation and Causality:

  • Aromatic Carbons: The ten carbons of the naphthalene ring will resonate in the aromatic region (~105-155 ppm). The carbon attached to the oxygen of the methoxy group is expected to be the most deshielded.

  • Methoxy Carbon: The carbon of the methoxy group will appear around 56 ppm.

  • Carbon-Boron Signal: The carbon atom directly attached to the boron atom is often difficult to observe due to quadrupolar broadening from the boron nucleus. Its signal is typically broad and may be lost in the baseline noise.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3300 (broad)StrongO-H stretch (boronic acid)
~3050MediumAr C-H stretch
~2950, 2850MediumAliphatic C-H stretch (-OCH₃)
~1600, 1580, 1500StrongC=C stretch (aromatic)
~1350StrongB-O stretch
~1250StrongC-O stretch (aryl ether)
~1170StrongB-OH bend
~820StrongAr C-H bend (out-of-plane)

Interpretation and Causality:

  • O-H Stretch: A very broad and strong absorption band around 3300 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, often involved in hydrogen bonding.

  • B-O Stretch: A strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.

  • C-O Stretch: The strong absorption around 1250 cm⁻¹ corresponds to the C-O stretching of the aryl ether.

  • Aromatic C=C Stretch: Multiple sharp bands in the 1600-1500 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the naphthalene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted Fragment
202[M]⁺ (Molecular Ion)
184[M - H₂O]⁺
169[M - H₂O - CH₃]⁺
157[M - B(OH)₂]⁺
129[C₁₀H₉O]⁺
115[C₉H₇]⁺

Interpretation and Causality:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at an m/z of 202, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways for boronic acids include the loss of water (H₂O) and the boronic acid group [-B(OH)₂]. The methoxy group can undergo cleavage to lose a methyl radical (•CH₃). The naphthalene core is relatively stable and will give rise to characteristic aromatic fragments.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following protocols are recommended.

NMR Spectroscopy Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of 4-methoxy- 1-naphthaleneboronic acid prep2 Dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CD3OD) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into the NMR spectrometer prep3->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference the spectra (e.g., to residual solvent peak) proc2->proc3

Caption: Workflow for NMR spectroscopic analysis.

Causality behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ or Methanol-d₄ are often preferred solvents for boronic acids as they can help to break up the boroxine trimers that can form in less polar solvents like CDCl₃, leading to sharper and more interpretable NMR spectra.

  • Sample Concentration: A concentration of 5-10 mg in 0.7 mL of solvent provides a good balance between signal-to-noise and solubility.

FT-IR Spectroscopy Protocol

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr powder prep2 Place the mixture in a pellet press prep1->prep2 prep3 Apply pressure to form a transparent pellet prep2->prep3 acq1 Place the KBr pellet in the sample holder of the FT-IR spectrometer prep3->acq1 acq2 Acquire the background spectrum (air) acq1->acq2 acq3 Acquire the sample spectrum acq2->acq3

Caption: Workflow for FT-IR spectroscopic analysis.

Causality behind Experimental Choices:

  • KBr Pellet Technique: This method is ideal for solid samples and minimizes interference from solvents. The sample is dispersed in a solid matrix that is transparent to infrared radiation.

  • Grinding: Thorough grinding is essential to reduce particle size and minimize scattering of the infrared beam, which can lead to distorted peak shapes.

Mass Spectrometry Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition (EI-MS) prep1 Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile) acq1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC-MS) prep1->acq1 acq2 Ionize the sample using a high- energy electron beam (70 eV) acq1->acq2 acq3 Analyze the resulting ions based on their mass-to-charge ratio acq2->acq3

Caption: Workflow for Mass Spectrometry analysis.

Causality behind Experimental Choices:

  • Electron Ionization (EI): EI is a common and robust ionization technique that provides reproducible fragmentation patterns, which are useful for structural elucidation and library matching.

  • Solvent Choice: A volatile solvent is necessary to ensure that it is rapidly removed in the high vacuum of the mass spectrometer, preventing interference with the analysis of the analyte.

Safety and Handling

4-Methoxy-1-naphthaleneboronic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is an irritant and should be handled in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 4-methoxy-1-naphthaleneboronic acid. By understanding the principles behind the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the structure and purity of this important synthetic building block. The provided experimental protocols offer a validated starting point for obtaining high-quality data, ensuring the reliability of subsequent synthetic applications.

References

A Technical Guide to the Solubility of (4-methoxynaphthalen-1-yl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in the Application of (4-methoxynaphthalen-1-yl)boronic acid

This compound is a versatile building block in modern organic synthesis and medicinal chemistry.[1] Its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation, has made it a valuable reagent for the synthesis of complex organic molecules, including biologically active compounds.[1][2] Furthermore, the unique electronic and structural properties of boronic acids have propelled their use in the development of novel therapeutics, sensors, and advanced materials.[1][2][3][4]

For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound is not merely a matter of convenience; it is a fundamental prerequisite for its effective application. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yields, and is a critical parameter in purification processes such as crystallization. In the pharmaceutical realm, the solubility profile of a compound can significantly impact its formulation, bioavailability, and overall therapeutic efficacy.[5]

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip you with a robust theoretical framework for predicting its solubility, insights into the general solubility trends of arylboronic acids, and a detailed experimental protocol to empower you to determine its solubility in your specific solvent systems of interest.

Physicochemical Properties and Theoretical Solubility Considerations

This compound is a white to off-white solid at room temperature with a melting point in the range of 191-195 °C.[1][6] Its molecular structure, featuring a naphthalene ring, a methoxy group, and a boronic acid moiety, governs its interactions with various solvents.

PropertyValue/InformationSource
Molecular Formula C₁₁H₁₁BO₃[1]
Molecular Weight 202.02 g/mol [7]
Appearance White to off-white solid/powder[1][6]
Melting Point 191 - 195 °C[1][6]
pKa (Predicted) 9.35 ± 0.30[6]

The key to understanding the solubility of this compound lies in analyzing its constituent functional groups and their potential interactions with solvents:

  • The Naphthalene Ring: This large, aromatic system is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for hydrogen bond acceptance.

  • The Boronic Acid Group (-B(OH)₂): This is the most influential functional group in determining solubility. It is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (the boron atom).

A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating or in non-polar, aprotic solvents.[8] This equilibrium between the monomeric acid and the trimeric boroxine can complicate solubility measurements and affect the overall solubility behavior.[8]

General Solubility Trends of Arylboronic Acids: An Predictive Framework

While specific data for this compound is scarce, the extensive research on phenylboronic acid and its derivatives provides a valuable predictive framework. The solubility of these compounds is a delicate balance between the polarity of the boronic acid group and the nature of the aromatic substituent.

Generally, the solubility of arylboronic acids in organic solvents follows these trends:

  • High Solubility: Ethers (e.g., diethyl ether, tetrahydrofuran) and ketones (e.g., acetone, 3-pentanone) are often excellent solvents for arylboronic acids.[9] The oxygen atoms in these solvents can act as hydrogen bond acceptors for the boronic acid's hydroxyl groups.

  • Moderate Solubility: Chloroform and other chlorinated solvents often exhibit moderate solvating power for arylboronic acids.[9]

  • Low to Very Low Solubility: Nonpolar hydrocarbon solvents such as methylcyclohexane and hexanes are generally poor solvents for arylboronic acids due to the high polarity of the -B(OH)₂ group.[9]

The introduction of a methoxy group and the extended aromatic system of the naphthalene ring in this compound compared to phenylboronic acid will likely influence its solubility. The larger nonpolar surface area of the naphthalene ring may slightly decrease solubility in highly polar solvents and increase it in less polar organic solvents compared to simpler arylboronic acids.

Esterification of the boronic acid with a diol, such as pinacol, to form a boronic ester derivative generally leads to a significant increase in solubility in a wider range of organic solvents.[9][10] This is a common strategy employed in organic synthesis to improve the handling and reactivity of boronic acids.

Experimental Protocol for Determining the Solubility of this compound

Given the lack of readily available quantitative data, an experimental determination of solubility is often necessary. The following protocol outlines a reliable dynamic method for determining the solubility of this compound in a chosen organic solvent. This method involves visually or instrumentally detecting the temperature at which a known concentration of the solute completely dissolves upon heating and subsequently precipitates upon cooling.

Materials and Equipment:
  • This compound

  • High-purity organic solvent of interest

  • Sealed glass test tubes or vials

  • Magnetic stirrer and stir bars

  • Controlled temperature bath (e.g., oil bath) or heating block

  • Calibrated thermometer or temperature probe

  • Analytical balance

  • Light source and detector for turbidity measurement (optional, for higher precision)

Step-by-Step Methodology:
  • Preparation of Samples:

    • Accurately weigh a specific amount of this compound into a series of sealable glass test tubes.

    • Using a calibrated pipette or syringe, add a precise volume or weight of the desired organic solvent to each test tube to create a range of known concentrations.

    • Add a small magnetic stir bar to each tube.

  • Heating and Dissolution:

    • Seal the test tubes to prevent solvent evaporation.

    • Place the tubes in the temperature-controlled bath or heating block.

    • Begin stirring the samples at a constant rate.

    • Slowly increase the temperature of the bath.

    • Carefully observe each sample to determine the temperature at which all solid this compound completely dissolves, resulting in a clear solution. This is the dissolution temperature (T_diss). For higher accuracy, a light transmission setup can be used to detect the disappearance of turbidity.[9][11]

  • Cooling and Precipitation:

    • Once a clear solution is obtained, slowly cool the bath while continuing to stir.

    • Observe the temperature at which the first signs of precipitation or turbidity appear. This is the precipitation temperature (T_precip).

  • Data Analysis and Solubility Curve Construction:

    • The average of the dissolution and precipitation temperatures for each concentration can be taken as the equilibrium solubility temperature.

    • Plot the solubility (in g/L, mol/L, or mole fraction) as a function of temperature to construct a solubility curve for this compound in the specific solvent.

Causality and Self-Validation:
  • Why a dynamic method? This method is often more efficient than isothermal methods for generating a solubility curve over a range of temperatures.

  • Why seal the tubes? To prevent solvent loss, which would alter the concentration and lead to inaccurate results.

  • Why use both heating and cooling cycles? Averaging the dissolution and precipitation temperatures helps to minimize the effects of supercooling and ensures the determination of the true equilibrium solubility.

  • Why use a range of concentrations? This allows for the construction of a comprehensive solubility curve, providing a more complete picture of the compound's behavior in the solvent.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to the Stability and Storage of (4-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-methoxynaphthalen-1-yl)boronic acid is a versatile organoboron compound that has become an indispensable tool for researchers, particularly in the fields of organic synthesis and medicinal chemistry. Its primary utility lies in its role as a key building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1][2] The successful application of this reagent, however, is critically dependent on its purity and stability. As with many boronic acids, this compound is susceptible to degradation, which can compromise the accuracy, reproducibility, and yield of synthetic procedures.

This guide provides an in-depth examination of the chemical stability of this compound. We will explore its inherent structural characteristics, dissect the primary degradation pathways, and establish field-proven protocols for its optimal storage and handling. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to preserve the integrity of this valuable reagent, thereby ensuring the success of their experimental outcomes.

Part 1: Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is the first step toward managing its stability. The molecule's reactivity is dictated by the interplay between the electron-rich methoxynaphthalene ring system and the Lewis acidic boronic acid moiety.

Structurally, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p orbital.[3] This electron deficiency makes the boron atom susceptible to nucleophilic attack, a key feature in both its desired reactivity and its degradation pathways.

Caption: Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 219834-95-4[1]
Molecular Formula C₁₁H₁₁BO₃[1]
Molecular Weight 202.02 g/mol [4]
Appearance White to off-white solid/powder[1]
Melting Point 191 - 195 °C[1][4]
Purity Typically ≥95% - 98%[1]

Part 2: Intrinsic Stability and Key Degradation Pathways

The utility of this compound is directly linked to its chemical integrity. Three primary degradation pathways can compromise its purity: oxidative degradation, protodeboronation, and dehydration to form boroxines.

Oxidative Degradation

This is a significant degradation pathway for many arylboronic acids, particularly in solution.[5] The process involves the oxidation of the carbon-boron bond, ultimately converting the boronic acid into its corresponding phenol (4-methoxy-1-naphthol) and boric acid.[6] The reaction is often initiated by reactive oxygen species (ROS) and can be accelerated by exposure to air.[5][7] The rate-limiting step is believed to be the 1,2-migration of the aryl group from the boron atom to the oxygen atom.[6]

OxidationPathway A This compound B Intermediate Peroxoboronate A->B + [O] (e.g., ROS, air) C 4-methoxy-1-naphthol + Boric Acid B->C Hydrolysis

Caption: Pathway of oxidative degradation.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid functional group is replaced by a hydrogen atom.[8] For the title compound, this results in the formation of 1-methoxynaphthalene. This process can be accelerated by several factors commonly encountered in synthetic chemistry, including heat, the presence of moisture, acids, bases, or residual palladium catalysts from previous reaction steps.[5][8]

ProtodeboronationPathway A This compound B 1-methoxynaphthalene A->B  + H⁺ Source (e.g., H₂O, acid, base) Heat, Pd catalyst

Caption: Pathway of protodeboronation.

Dehydration and Boroxine Formation

In the solid state or in non-aqueous solutions, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[5][9] This is a reversible equilibrium. While boroxines are often competent reagents in cross-coupling reactions, their formation complicates accurate weighing and stoichiometry, potentially leading to irreproducible results.[5] The presence of varying amounts of boroxine is a common reason for inconsistencies between different batches of boronic acid.

BoroxineFormation A 3 x Boronic Acid B Boroxine Trimer A->B - 3 H₂O

Caption: Equilibrium between boronic acid and its boroxine.

Part 3: Recommended Storage and Handling Protocols

Given the susceptibility to degradation, stringent storage and handling procedures are paramount to preserving the quality of this compound.

Optimal Storage Conditions

The primary goal of storage is to mitigate exposure to the three main degradation catalysts: oxygen, moisture, and heat.

Table 2: Recommended Storage Conditions

ParameterLong-Term Storage (> 1 month)Short-Term Storage (< 1 month)
Temperature -20°C (Freezer) [10]0 - 8°C (Refrigerator)[1]
Atmosphere Inert Gas (Argon or Nitrogen) [10]Tightly sealed container, inert gas preferred
Environment Dry, dark locationDry, dark location
Container Tightly sealed, opaque glass vial or bottleTightly sealed container
  • Causality: Storing at -20°C significantly reduces the rate of all degradation reactions. An inert atmosphere prevents oxidative degradation and minimizes exposure to atmospheric moisture, which can lead to both protodeboronation and boroxine formation/hydrolysis.

Protocol for Handling Solid this compound
  • Preparation: Before opening the container, allow it to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Inert Atmosphere Handling: For operations requiring the highest precision, such as preparing standards or for sensitive reactions, perform all manipulations inside a glovebox or under a positive pressure of inert gas (e.g., using a Schlenk line).

  • Benchtop Handling (if necessary): If a glovebox is unavailable, minimize the time the container is open to the atmosphere.

    • Have all necessary equipment (spatulas, weigh boats, vials) clean and dry beforehand.

    • Quickly weigh the desired amount of the solid and immediately reseal the main container.

    • Purge the headspace of the main container with argon or nitrogen before tightening the cap for storage.

  • Avoid Incompatibilities: Store and handle away from strong oxidizing agents and strong acids.[11]

Part 4: Experimental Workflow for Stability Assessment

To ensure the quality of the reagent, especially if it has been stored for an extended period or if reaction results are inconsistent, a stability assessment is recommended. This protocol serves as a self-validating system for your specific material and storage conditions.

Methodology: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is an effective tool for separating the parent boronic acid from its primary degradation products.

Step-by-Step Protocol:

  • Sample Preparation (Critical Step):

    • Prepare a stock solution of this compound at approximately 1 mg/mL.

    • Causality: Use an aprotic diluent such as acetonitrile (ACN) or tetrahydrofuran (THF).[12] Avoid aqueous or protic solvents like methanol for the stock solution, as they can cause on-column hydrolysis or degradation, leading to an inaccurate purity assessment.

    • Vortex or sonicate briefly to dissolve.

  • HPLC Conditions (Example):

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% of the same acid.

    • Gradient: Start with a high percentage of Mobile Phase A (e.g., 90%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the naphthalene system absorbs strongly (e.g., 230 nm or 254 nm).

    • Column Temperature: 30-40°C.

  • Data Analysis:

    • The parent boronic acid will be the main peak.

    • Potential degradation products will typically elute at different retention times. 4-methoxy-1-naphthol (from oxidation) will be more polar, while 1-methoxynaphthalene (from protodeboronation) will be less polar than the parent compound.

    • Calculate the purity as the peak area of the parent compound divided by the total peak area of all components.

Workflow for Stability Assessment

This workflow outlines a systematic approach to testing the stability of a given batch of the reagent.

StabilityWorkflow cluster_0 Phase 1: Baseline Analysis cluster_1 Phase 2: Stability Monitoring start Receive / Open New Batch of Reagent t0 Perform Initial RP-HPLC Analysis (T=0) (Purity Assessment) start->t0 store Store under Recommended Conditions (-20°C, Inert Atmosphere) t0->store tn Analyze Sample at Time = n (e.g., 1, 3, 6 months) store->tn Time compare Compare Purity to T=0 Data tn->compare decision Purity Acceptable? compare->decision use Proceed with Use in Experiments decision->use Yes discard Consider Discarding Batch decision->discard No

Caption: Experimental workflow for long-term stability assessment.

Conclusion

This compound is a powerful synthetic reagent, but its effectiveness is inextricably linked to its chemical stability. The principal degradation pathways—oxidation, protodeboronation, and boroxine formation—are readily mitigated through disciplined laboratory practices. By adhering to the storage and handling protocols outlined in this guide, specifically the use of cold, dry, and inert conditions, researchers can significantly extend the shelf-life of this compound. Implementing routine stability assessments via RP-HPLC provides a robust, self-validating system to ensure reagent integrity, leading to more reliable, reproducible, and successful scientific outcomes.

References

An In-Depth Technical Guide to (4-Methoxynaphthalen-1-yl)boronic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of Naphthyl Boronic Acids in Modern Synthesis

In the landscape of contemporary organic chemistry and drug discovery, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of reagents available, arylboronic acids have established themselves as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable, yet specific, member of this class: (4-Methoxynaphthalen-1-yl)boronic acid (CAS No. 219834-95-4).

The unique electronic and steric properties imparted by the methoxy-substituted naphthalene core make this reagent a powerful asset for introducing this functionalized moiety into complex molecular architectures.[1] Its application is particularly notable in the synthesis of novel pharmaceutical candidates and advanced materials.[1][2] This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing in-depth information on its commercial availability, physicochemical properties, handling, and application in key synthetic transformations.

Commercial Availability and Procurement Strategy

This compound is readily available from a variety of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Procurement decisions should be guided by a careful evaluation of purity, available analytical data, and supplier reliability.

Key Commercial Suppliers & Specifications

The compound is typically supplied as a white to off-white solid with purities generally ranging from 97% to over 98%.[3] When sourcing this material, it is critical to request and review the Certificate of Analysis (CoA) to verify its identity and purity, as contaminants can adversely affect sensitive catalytic reactions.

SupplierPurityAvailable QuantitiesNotes
Sigma-Aldrich (Ambeed) ≥98%250 mg, 1 g, 5 g, 25 gDistributed partner product, often available for quick shipment.
AK Scientific ≥98%1 g, 5 gA common source for research-grade chemicals.[4]
BLD Pharm Not specifiedInquiry-basedProvides access to analytical data like NMR and HPLC upon request.[5]
Sunway Pharm Ltd. ≥97%1 g, 5 gOffers detailed product information and safety data.[3]
ChemicalBook VariesVariesAn aggregator that lists multiple suppliers, useful for price comparison.[4]

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information.

Causality of Purity in Catalytic Reactions

The success of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is highly sensitive to the purity of the boronic acid reagent.[1] Impurities, particularly residual boroxines (the cyclic anhydride trimer of the boronic acid) or excess water, can significantly reduce reaction yields.[6] Boroxime formation is a common equilibrium process for boronic acids and can be minimized by proper storage and handling. It is often advisable to dry the boronic acid under high vacuum before use, especially for demanding applications.[6]

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its safe and effective use in the laboratory.

Core Properties
PropertyValueSource
CAS Number 219834-95-4[3][4]
Molecular Formula C11H11BO3[3]
Molecular Weight 202.01 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 195 °C[4]
Boiling Point 413.8±47.0 °C (Predicted)[4]
Density 1.23±0.1 g/cm3 (Predicted)[4]
pKa 9.35±0.30 (Predicted)[4]
Storage and Stability

This compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a freezer at temperatures under -20°C.[4] This precaution is critical to prevent degradation and minimize the formation of boroxine. Boronic acids, in general, are sensitive to air and moisture.

Safety and Handling

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis and Quality Control

While commercially available, understanding the synthesis of this compound provides insight into potential impurities. The most common synthetic routes to arylboronic acids involve the reaction of an organometallic intermediate with a trialkyl borate.[7]

Generalized Synthetic Pathway

The synthesis typically starts from 1-bromo-4-methoxynaphthalene. The workflow involves the formation of an organometallic species, followed by electrophilic trapping with a borate ester and subsequent hydrolysis.

G A 1-Bromo-4-methoxynaphthalene B Organolithium or Grignard Reagent A->B  Lithiation (n-BuLi) or Mg insertion D Boronate Ester Intermediate B->D  Reaction with C Electrophilic Borate Ester (e.g., B(OMe)₃ or B(OiPr)₃) F This compound D->F   E Aqueous Acidic Workup (Hydrolysis)

Caption: Generalized synthetic workflow for arylboronic acids.

Key Synthesis Steps Explained
  • Formation of the Organometallic Intermediate: The process begins with a halogen-metal exchange reaction. 1-bromo-4-methoxynaphthalene is treated with a strong organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) to form the corresponding aryllithium species. Alternatively, a Grignard reagent can be prepared using magnesium metal.[7] This step is critical and must be performed under strictly anhydrous and anaerobic conditions.

  • Electrophilic Trapping: The highly reactive organometallic intermediate is then added to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), which acts as the boron electrophile. This forms a boronate ester intermediate.[7]

  • Hydrolysis: The final step is the hydrolysis of the boronate ester under acidic conditions (e.g., with HCl) to yield the desired this compound.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][8] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are prevalent in pharmaceuticals.[2][9]

The Catalytic Cycle

The reaction mechanism involves a palladium(0) catalyst and proceeds through three main stages: oxidative addition, transmetalation, and reductive elimination.[9] A base is required to activate the boronic acid for the transmetalation step.[10]

Suzuki_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X L₂ Pd0->ArPdX Oxidative Addition ArAr_prime Ar-Ar' Pd0->ArAr_prime ArPdAr_prime Ar-Pd(II)-Ar' L₂ ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArBOH2 (Ar')B(OH)₂ Base Base ArBOH2->Base ArX Ar-X ArX->Pd0 Borate [(Ar')B(OH)₃]⁻ Base->Borate Borate->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Experimental Protocol

This protocol provides a robust, self-validating starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Objective: To synthesize 1-Aryl-4-methoxynaphthalene.

Materials:

  • This compound (1.0 eq)

  • Aryl Bromide (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and anhydrous potassium carbonate.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a small amount of the dioxane solvent. Stir for 5-10 minutes. This pre-formation helps ensure the generation of the active Pd(0) species.

  • Reaction Setup: Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times. This degassing step is crucial to prevent oxidation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the dioxane/water solvent mixture via syringe. Then, add the catalyst solution.

  • Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 3-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery and Materials Science

The 4-methoxynaphthalene moiety is a privileged scaffold in medicinal chemistry and materials science. Boronic acids, in general, are seeing increased use beyond just synthetic intermediates, with several FDA-approved drugs containing a boronic acid functional group, such as Bortezomib and Vaborbactam.[7][11]

  • Medicinal Chemistry: The introduction of the 4-methoxynaphthalene group can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[8] Its rigid, planar structure is often found in kinase inhibitors and other targeted therapies.

  • Organic Electronics: Naphthalene derivatives are key components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to precisely construct complex polyaromatic systems using this compound is highly valuable in this field.

The strategic use of this building block allows for the rapid generation of diverse chemical libraries, accelerating the discovery of new lead compounds and functional materials.[2][8]

Conclusion

This compound is a versatile and commercially accessible reagent with significant utility in modern organic synthesis. Its primary role in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecules for applications ranging from drug discovery to materials science. By understanding its properties, adhering to proper handling and storage protocols, and employing optimized reaction conditions, researchers can effectively leverage this powerful building block to advance their scientific objectives.

References

A Senior Application Scientist's Guide to (4-methoxynaphthalen-1-yl)boronic acid: Synthesis, Reactivity, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

(4-methoxynaphthalen-1-yl)boronic acid stands as a pivotal reagent in modern organic synthesis, bridging the gap between fundamental building blocks and complex, high-value molecules. Its unique naphthyl scaffold, functionalized with both a reactive boronic acid and an electron-donating methoxy group, makes it an indispensable tool in the construction of pharmacologically active compounds and advanced functional materials. This guide provides an in-depth exploration of its synthesis, characterization, and critical applications, with a focus on the causality behind experimental choices and protocols grounded in established literature.

Physicochemical Properties and Characterization

Understanding the fundamental properties of a reagent is the bedrock of its effective application. This compound is typically a white to off-white solid, valued for its relative stability and versatility in cross-coupling reactions.[1]

Table 1: Core Properties of this compound

PropertyValueSource(s)
CAS Number 219834-95-4[1]
Molecular Formula C₁₁H₁₁BO₃[1]
Molecular Weight 202.02 g/mol [2]
Appearance White to off-white solid[1]
Purity ≥98% (typical)[1]
Storage Conditions Inert atmosphere, store in freezer (-20°C)[1]
Spectroscopic Profile

Spectroscopic analysis is essential for verifying the identity and purity of the boronic acid before its use in sensitive downstream applications. While specific spectra can be found through suppliers like ChemicalBook, the expected profile is predictable based on its structure.[3]

  • ¹H NMR: The proton NMR spectrum is characterized by a sharp singlet for the methoxy (-OCH₃) protons, typically around 4.0 ppm. The aromatic region will display a complex series of doublets and multiplets between 7.0 and 8.5 ppm, corresponding to the seven protons on the naphthalene ring system. The two protons of the boronic acid [-B(OH)₂] often appear as a broad singlet, which can exchange with D₂O.

  • ¹³C NMR: The carbon NMR will show a signal for the methoxy carbon around 55-56 ppm. The ten aromatic carbons of the naphthalene ring will appear in the 105-160 ppm range, with the carbon atom directly attached to the boron atom being significantly deshielded.

  • IR Spectroscopy: The infrared spectrum will feature characteristic C-O stretching for the methoxy group (~1250 cm⁻¹), C=C stretching bands for the aromatic ring (~1600 cm⁻¹ and ~1400 cm⁻¹), and a broad O-H stretching band for the boronic acid hydroxyl groups (~3300 cm⁻¹).

Synthesis Methodology: From Aryl Halide to Boronic Acid

The most common and reliable laboratory-scale synthesis of this compound begins with the corresponding aryl halide, 1-bromo-4-methoxynaphthalene. The causality of this pathway is rooted in the well-established principles of organometallic chemistry: the conversion of a stable but less reactive aryl bromide into a highly reactive organometallic intermediate, which is then "quenched" with a boron electrophile.

The primary route involves a halogen-metal exchange to form a Grignard or organolithium reagent, followed by reaction with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate). Subsequent acidic hydrolysis liberates the free boronic acid.[4]

G cluster_0 Synthesis Workflow Start 1-bromo-4-methoxynaphthalene Grignard Halogen-Metal Exchange (Mg or n-BuLi in THF) Start->Grignard Intermediate Naphthyl-Magnesium Bromide or Naphthyl-Lithium Grignard->Intermediate Borylation Borylation (Trialkyl borate, e.g., B(OMe)₃, at low temp, e.g., -78°C) Intermediate->Borylation Borate_Ester Intermediate Borate Ester Borylation->Borate_Ester Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Borate_Ester->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted from General Procedures)

This protocol is a representative example adapted from established methods for aryl boronic acid synthesis and should be performed by trained professionals with appropriate safety precautions.[4]

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents). The system is purged with dry nitrogen.

  • Grignard Formation: Anhydrous tetrahydrofuran (THF) is added to the flask. A small portion of a solution of 1-bromo-4-methoxynaphthalene (1.0 equivalent) in anhydrous THF is added to the magnesium. The reaction is initiated, if necessary, with a small crystal of iodine or gentle heating. Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: In a separate flame-dried flask under nitrogen, a solution of trimethyl borate (1.5 equivalents) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.

  • Reaction: The prepared Grignard reagent is transferred via cannula to the dropping funnel and added dropwise to the cold trimethyl borate solution, maintaining the internal temperature below -60 °C. The choice of a very low temperature is critical to prevent over-addition of the highly reactive Grignard reagent to the borate ester, which would lead to unwanted borinate and borate byproducts.

  • Work-up and Hydrolysis: After stirring at low temperature for 2-3 hours, the reaction is allowed to warm to room temperature. It is then carefully quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). This step hydrolyzes the borate ester to the desired boronic acid.

  • Isolation and Purification: The mixture is transferred to a separatory funnel and extracted with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield the final product as a crystalline solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is its use as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This Nobel Prize-winning methodology is one of the most powerful and versatile tools for forming carbon-carbon bonds, particularly for constructing biaryl structures found in countless pharmaceuticals and organic materials.[7]

Mechanistic Rationale

The effectiveness of the Suzuki coupling hinges on a well-defined catalytic cycle. The choice of base is crucial; it activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[5]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd Step 1 PdII Ar'-Pd(II)-X (Palladium(II) Complex) OxAdd->PdII Transmetalation Transmetalation (Ar-B(OH)₂ + Base) PdII->Transmetalation Step 2 PdII_Ar Ar'-Pd(II)-Ar (Di-aryl Complex) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol for Suzuki Coupling

This protocol outlines a typical Suzuki coupling using this compound with an aryl bromide.

  • Reagents: To a reaction vial or flask are added the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).[8]

  • Solvent: A suitable solvent system, often a mixture like 1,4-dioxane/water or DMF/water, is added. The addition of water is often critical for dissolving the base and facilitating the formation of the boronate "ate" complex.

  • Inert Atmosphere: The reaction vessel is sealed and the mixture is degassed by bubbling nitrogen or argon through it for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: The mixture is heated with stirring to a temperature typically between 80-110 °C. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions

Aryl Halide PartnerCatalyst / BaseSolventTemp (°C) / Time (h)Yield (%)Product
2-BromofuranPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O100 / 12Est. >80%2-(4-methoxynaphthalen-1-yl)furan
IodobenzenePdCl₂(dppf) / Cs₂CO₃DMF90 / 8Est. >85%1-(4-methoxynaphthalen-1-yl)benzene
4-BromopyridinePd₂(dba)₃ / SPhos / K₃PO₄Toluene/H₂O110 / 16Est. >75%4-(4-methoxynaphthalen-1-yl)pyridine
(Yields are estimated based on typical outcomes for similar Suzuki reactions, as specific literature examples with this exact boronic acid are diverse. The purpose is to illustrate representative conditions.)

Key Applications in Drug Discovery and Materials Science

The 4-methoxynaphthyl motif is a privileged structure in medicinal chemistry and materials science, and this boronic acid serves as a direct gateway to its incorporation.

Medicinal Chemistry: Synthesis of STAT3 Inhibitors

A paramount application of this compound is in the synthesis of Napabucasin (also known as BBI608), a clinical-stage anticancer agent.[9] Napabucasin functions by inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is aberrantly active in many cancers and plays a key role in cancer cell proliferation, survival, and metastasis.[9]

The synthesis of Napabucasin involves a key step where the 4-methoxynaphthyl group is introduced via a Suzuki coupling, demonstrating the direct translation of this reagent to the production of complex, biologically active molecules.

Materials Science: Building Blocks for OLEDs

In the realm of materials science, the extended π-conjugated system of the naphthalene core is highly desirable for creating organic electronic materials. This compound can be used to synthesize advanced materials for Organic Light-Emitting Diodes (OLEDs).[1][5] The methoxy group helps to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the final material, which is critical for optimizing device efficiency and color purity, particularly for blue-emitting materials.[5] For instance, it can be used to synthesize spiro[benzo[c]fluorene-7,9′-fluorene] (SBF) derivatives, a class of compounds known for their high thermal stability and excellent performance as host materials in blue OLEDs.[1]

Handling, Storage, and Safety

As with all boronic acids, proper handling is crucial for maintaining reagent integrity and ensuring safety.

  • Stability: Arylboronic acids can undergo slow dehydration to form cyclic boroxine anhydrides. While this is often reversible upon exposure to water during the reaction work-up, it can affect the stoichiometry. Protodeboronation (loss of the B(OH)₂ group) can also occur under harsh acidic or basic conditions.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a freezer (-20 °C) to minimize degradation.[1]

  • Safety: this compound is classified as a warning-level hazard, with statements indicating it may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (4-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Naphthyl Moiety in Modern Chemistry

The biaryl scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals.[1][2] Among these, naphthalene-containing biaryls are of particular interest due to their unique photophysical properties and their prevalence in biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of C(sp²)–C(sp²) bonds, offering mild reaction conditions, broad functional group tolerance, and the use of generally stable and accessible organoboron reagents.[3][4]

This guide provides a comprehensive overview and detailed protocols for the application of (4-methoxynaphthalen-1-yl)boronic acid in Suzuki-Miyaura coupling reactions. As an electron-rich naphthalene derivative, this building block presents specific considerations for reaction optimization to achieve high yields and purity. These notes are intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable synthon into their synthetic strategies.

Understanding the Reagent: this compound

This compound is an organoboron compound featuring a naphthalene core substituted with a methoxy group at the 4-position and a boronic acid at the 1-position. The methoxy group, being an electron-donating group, increases the electron density of the naphthalene ring system. This electronic nature influences its reactivity in the Suzuki-Miyaura coupling, generally making it a highly effective coupling partner.[5]

Key Properties:

  • Appearance: Typically a solid.

  • Stability: Like many boronic acids, it is relatively stable to air and moisture but can be susceptible to protodeboronation under harsh acidic or basic conditions. Proper storage in a cool, dry, and inert atmosphere is recommended.[6][7]

  • Reactivity: The electron-rich nature of the naphthalene ring can facilitate the transmetalation step in the catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Suzuki-Miyaura coupling. The catalytic cycle, which revolves around a palladium catalyst, is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pdII_complex Ar-Pd(II)-X L₂ pd0->pdII_complex  Ar-X diaryl_pd_complex Ar-Pd(II)-Ar' L₂ pd0->diaryl_pd_complex Oxidative Addition pdII_complex->pd0 Reductive Elimination transmetalation Transmetalation pdII_complex->diaryl_pd_complex  [Ar'-B(OH)₃]⁻ diaryl_pd_complex->pd0  Ar-Ar' diaryl_pd_complex->pdII_complex Transmetalation reductive_elimination Reductive Elimination product Ar-Ar' (Biaryl Product) reactants Ar-X + Ar'-B(OH)₂ base Base boronate [Ar'-B(OH)₃]⁻ base->boronate boronate->transmetalation Workflow start Start reagents 1. Weigh Reagents (Aryl Halide, Boronic Acid, Base) start->reagents catalyst 2. Add Catalyst System (Palladium Source & Ligand) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvent(s) inert->solvent reaction 5. Heat and Stir (e.g., 90-110 °C) solvent->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor workup 7. Aqueous Work-up (Extraction & Washing) monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify characterize 9. Characterize (NMR, MS) purify->characterize end End characterize->end

References

Synthesis of biaryl compounds using (4-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biaryl Scaffolds Utilizing (4-methoxynaphthalen-1-yl)boronic Acid

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing this compound. Biaryl motifs are fundamental structural units in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for their construction due to its mild conditions and broad functional group tolerance.[3][4][5] This document is designed for researchers, medicinal chemists, and process development scientists, offering in-depth application notes on the reaction mechanism, optimization of critical parameters, and a step-by-step, field-tested protocol for practical implementation.

Introduction: The Significance of Biaryl Structures and Naphthyl Moieties

Biaryl structures, characterized by two directly connected aromatic rings, are privileged scaffolds in medicinal chemistry.[1] Their rigid, well-defined three-dimensional geometry allows for precise interactions with biological targets. The incorporation of a methoxy-functionalized naphthalene ring, as provided by this compound, introduces unique steric and electronic properties. This specific moiety can enhance binding affinity, modulate pharmacokinetic properties, and serve as a versatile synthetic handle for further molecular elaboration.

The Suzuki-Miyaura cross-coupling reaction, for which its pioneers were awarded the 2010 Nobel Prize in Chemistry, is the method of choice for forging the pivotal C-C bond in biaryl synthesis.[6] It involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide.[4][7] The low toxicity of boron reagents, their stability, and the mild reaction conditions contribute to the reaction's widespread adoption in both academic and industrial laboratories.[8][9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][6]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a new, planar Palladium(II) intermediate.[6]

  • Transmetalation: This is the rate-determining step in many cases. The organic group from the boronic acid (Ar²) is transferred to the Palladium(II) complex. This process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[3][10]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the Palladium(II) center couple and are eliminated from the metal, forming the final biaryl product (Ar¹-Ar²). This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6]

Below is a diagram illustrating this fundamental catalytic process.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1 Ar¹-Pd(II)L₂-X (Palladium(II) Complex) OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1->Transmetal PdII_Ar1_Ar2 Ar¹-Pd(II)L₂-Ar² (Di-organopalladium Complex) Transmetal->PdII_Ar1_Ar2 RedElim Reductive Elimination PdII_Ar1_Ar2->RedElim RedElim->Pd0 Ar1Ar2 Ar¹-Ar² (Biaryl Product) RedElim->Ar1Ar2 Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OH)₂ + Base → [Ar²-B(OH)₃]⁻ Ar2BOH2->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Key Parameters for Success

The success of coupling this compound hinges on the careful selection of four key components: the palladium catalyst, the base, the solvent, and the aryl halide coupling partner.

Palladium Catalyst System

The choice of palladium source and its associated ligand is paramount.

  • For General Applications (Aryl Bromides/Iodides): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available catalyst that often provides good results without the need for additional ligands. It is introduced directly as the active Pd(0) species.

  • For More Challenging Couplings (Aryl Chlorides): Aryl chlorides are less reactive. Their use necessitates more sophisticated catalyst systems that promote the difficult oxidative addition step. Catalysts incorporating bulky, electron-rich phosphine ligands like Buchwald's SPhos or XPhos, often used with a Pd(OAc)₂ or Pd₂(dba)₃ precursor, are highly effective.[3]

The Role of the Base

A base is indispensable for the transmetalation step.[1][10] It activates the boronic acid, increasing its nucleophilicity.[3]

  • Inorganic Bases: Aqueous solutions of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are most common for their effectiveness, low cost, and moderate strength. Potassium phosphate (K₃PO₄) is a stronger base that can be effective in difficult couplings.

  • Fluoride Sources: Cesium fluoride (CsF) or potassium fluoride (KF) can be used, sometimes in anhydrous conditions. Fluoride is thought to form a highly nucleophilic trifluoroborate species.[3]

  • Base Sensitivity: If the coupling partners contain base-labile functional groups (e.g., esters), a milder base like potassium fluoride (KF) or an organic base may be required.[3] Some modern methods even allow for coupling under neutral or acidic conditions to protect sensitive substrates.[11]

Solvent System

The solvent must accommodate both the organic substrates and the inorganic base. Biphasic solvent systems are often ideal.

  • Toluene/Ethanol/Water: A classic, effective mixture. Toluene solubilizes the organic components, while the aqueous layer dissolves the inorganic base. Ethanol acts as a co-solvent to improve miscibility.

  • Dioxane/Water: Another widely used system that often gives excellent results.

  • Anhydrous Solvents: In cases where water might interfere (e.g., promoting protodeboronation), anhydrous solvents like THF or DMF can be used, typically with a base like CsF.

Coupling Partner Scope

The reactivity of the aryl halide (Ar-X) partner follows the general trend: I > Br > OTf >> Cl. While iodides and bromides are most common, modern catalysts have greatly expanded the scope to include more economical but less reactive aryl chlorides.[3] The electronic nature of the aryl halide also plays a role; electron-withdrawing groups generally accelerate the oxidative addition step, leading to faster reactions.

Experimental Protocols

Safety First: this compound, like other boronic acids, is classified as a warning-level hazard, causing skin, eye, and respiratory irritation.[12][13][14] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[15][16] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[12][13][15]

General Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the standard laboratory workflow for performing the coupling reaction.

Workflow General Experimental Workflow start Start: Assemble & Dry Glassware reagents Weigh Reagents: - this compound - Aryl Halide - Catalyst - Base start->reagents setup Combine Reagents in Flask Add Solvent reagents->setup inert Degas the Reaction Mixture (e.g., N₂ or Ar sparging for 15-20 min) setup->inert reaction Heat to Reaction Temperature (e.g., 80-100 °C) Monitor by TLC or LC-MS inert->reaction workup Cool to RT Perform Aqueous Work-up (e.g., Dilute, Separate Layers, Extract) reaction->workup purify Dry Organic Layer (e.g., Na₂SO₄) Concentrate in vacuo workup->purify analysis Purify by Column Chromatography purify->analysis end Characterize Final Product (NMR, MS, etc.) analysis->end

Caption: A standard workflow for Suzuki-Miyaura cross-coupling experiments.

Protocol: Synthesis of 1-(4-methylphenyl)-4-methoxynaphthalene

This protocol details the coupling of this compound with 4-bromotoluene as a representative example.

Materials:

  • This compound (1.0 eq)

  • 4-Bromotoluene (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.00 g, 4.95 mmol, 1.0 eq).

  • Reagent Addition: Add 4-bromotoluene (1.02 g, 5.94 mmol, 1.2 eq), sodium carbonate (1.57 g, 14.85 mmol, 3.0 eq), and finally the palladium catalyst, Pd(PPh₃)₄ (172 mg, 0.149 mmol, 0.03 eq).

  • Solvent Addition: Add toluene (20 mL), ethanol (10 mL), and deionized water (10 mL).

  • Inert Atmosphere: Seal the flask with a septum, and sparge the stirred mixture with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Data Presentation: Expected Outcomes

The following table provides representative, expected outcomes for the coupling of this compound with various aryl halides under the optimized conditions described above. Actual yields may vary based on experimental execution and purity of reagents.

EntryAryl Halide PartnerCatalyst SystemBase / SolventTime (h)Yield (%)
14-BromotoluenePd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂O692
21-Iodo-3-nitrobenzenePd(PPh₃)₄Na₂CO₃ / Toluene:EtOH:H₂O495
34-ChloroacetophenonePd₂(dba)₃ / SPhosK₃PO₄ / Dioxane:H₂O1285
42-BromopyridinePd(PPh₃)₄K₂CO₃ / Toluene:EtOH:H₂O888

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex biaryl molecules. Through the robust and adaptable Suzuki-Miyaura cross-coupling reaction, a wide array of substituted naphthalenes can be accessed efficiently. A thorough understanding of the underlying mechanism and the critical roles of the catalyst, base, and solvent allows for the rational design and optimization of synthetic routes, empowering researchers in the fields of drug discovery and materials science to construct novel molecular architectures with precision and high yield.

References

The Strategic deployment of (4-methoxynaphthalen-1-yl)boronic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Naphthalene-Containing Scaffolds in Drug Discovery

In the landscape of contemporary medicinal chemistry, the naphthalene moiety has emerged as a privileged scaffold, underpinning the architecture of numerous therapeutic agents. Its rigid, planar structure and lipophilic nature provide an ideal framework for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.[1][2] Among the diverse array of functionalized naphthalenes, (4-methoxynaphthalen-1-yl)boronic acid has garnered significant attention as a versatile and indispensable building block. Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound, with a particular focus on the synthesis of the anticancer agent Sonidegib.

Core Application: A Gateway to Bioactive Molecules via Suzuki-Miyaura Cross-Coupling

The primary application of this compound in medicinal chemistry lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation enables the efficient construction of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of pharmaceuticals.[3][4] The methoxy group on the naphthalene ring can influence the electronic properties of the molecule and participate in hydrogen bonding, thereby modulating the pharmacokinetic and pharmacodynamic profiles of the final compound.[5]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura reaction mechanism is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 This compound Ar-Ar' Ar-Ar' Retrosynthesis Sonidegib Sonidegib Biaryl Biaryl Intermediate Sonidegib->Biaryl Amide bond formation BoronicAcid This compound Biaryl->BoronicAcid Suzuki-Miyaura Coupling ArylHalide Aryl Halide Intermediate Biaryl->ArylHalide Suzuki-Miyaura Coupling

References

The Strategic deployment of (4-methoxynaphthalen-1-yl)boronic acid in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyl Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the naphthalene scaffold has emerged as a "privileged" structural motif. Its rigid, bicyclic aromatic system provides an excellent platform for the spatial projection of functional groups, enabling precise interactions with biological targets. The introduction of a methoxy substituent on the naphthalene ring, as seen in (4-methoxynaphthalen-1-yl)boronic acid, further modulates the electronic and steric properties of the molecule, often enhancing binding affinity and pharmacokinetic profiles. This application note delves into the utility of this compound as a key building block in organic synthesis, with a particular focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology.

Boronic acids are versatile reagents in organic chemistry, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1] This reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[2] this compound, in particular, offers chemists a strategic tool to introduce the 4-methoxynaphthyl group into complex molecular architectures.

Application Focus: Synthesis of Polo-like Kinase 1 (Plk1) Inhibitors

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[3] Its overexpression is a hallmark of many human cancers, making it a prime target for anticancer drug development.[4] Small molecule inhibitors of Plk1 have shown significant promise in preclinical and clinical studies. One such potent and selective Plk1 inhibitor is Volasertib (BI 6727), which has demonstrated significant tumor growth delay and regression in vivo.[5] The chemical structure of Volasertib features a key biaryl linkage that can be efficiently constructed using a Suzuki-Miyaura coupling, highlighting a critical application for this compound.

This document provides a detailed protocol for a representative Suzuki-Miyaura coupling reaction using this compound and a suitable coupling partner to construct the core of a Plk1 inhibitor.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura coupling is paramount for optimizing reaction conditions and troubleshooting potential issues. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation R-B(OH)2 / Base PdII->Transmetalation PdII_R Ar-Pd(II)-R L2 Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R BoronicAcid R-B(OH)2 + Base (OH⁻) Borate [R-B(OH)3]⁻ (More Nucleophilic) BoronicAcid->Borate Activation Borate->Transmetalation Enters Cycle caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) complex. The choice of palladium source and ligand is crucial at this stage to facilitate this insertion.

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential. The base activates the boronic acid by forming a more nucleophilic borate species ([R-B(OH)3]⁻), which then readily transfers its organic moiety to the Pd(II) complex, displacing the halide.[2]

  • Reductive Elimination: The two organic groups on the palladium complex (Ar and R) couple and are eliminated from the metal center, forming the desired biaryl product (Ar-R) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of base, solvent, and temperature can significantly influence the rate and efficiency of each step in this cycle, and thus the overall yield of the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Kinase Inhibitor Core

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a halogenated heterocyclic partner, a common strategy in the synthesis of kinase inhibitors.

Reaction Scheme:

Caption: Figure 2. General Reaction Scheme for Suzuki-Miyaura Coupling.

Materials and Reagents:
ReagentCAS NumberMolecular WeightSupplier
This compound219834-95-4202.01Sigma-Aldrich
3-Chloro-6-(pyridin-4-yl)pyridazine89993-33-9191.62Commercially available
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64Strem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific
1,4-Dioxane (anhydrous)123-91-188.11Acros Organics
Water (degassed)7732-18-518.02In-house
Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), 3-chloro-6-(pyridin-4-yl)pyridazine (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe. The solvent volume should be sufficient to dissolve the reactants upon heating (e.g., 0.1 M concentration of the limiting reagent).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), (0.02-0.05 equiv.) to the reaction mixture under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization:

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, presence of oxygen, poor quality reagents.Ensure all reagents are pure and solvents are anhydrous and degassed. Use a fresh batch of palladium catalyst. Consider using a different palladium precatalyst or ligand system (e.g., Pd(PPh₃)₄).
Homocoupling of Boronic Acid Reaction temperature too high, prolonged reaction time.Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. The choice of base can also influence this side reaction.
Protodeborylation Presence of excess water or protic solvents, strong base.Use anhydrous solvents and carefully control the amount of water. A milder base, such as K₃PO₄ or Cs₂CO₃, may be beneficial.

Conclusion: A Versatile Building Block for Complex Synthesis

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its successful application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of biaryl scaffolds that are central to the design of potent and selective kinase inhibitors and other therapeutic agents. The protocol and mechanistic insights provided herein are intended to serve as a practical guide for researchers and scientists in drug development, facilitating the strategic use of this important synthetic tool.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Electron-Rich Boronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] The reaction's success hinges on a delicate interplay between an organoboron species, typically a boronic acid, an organic halide or triflate, and a palladium catalyst in the presence of a base.[2][3] While the scope of the Suzuki-Miyaura reaction is vast, the use of electron-rich boronic acids introduces a unique set of challenges that can hinder reaction efficiency and lead to undesirable side products.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on mastering the Suzuki-Miyaura coupling with electron-rich boronic acids. We will delve into the mechanistic underpinnings of the challenges, offer field-proven protocols, and provide troubleshooting strategies to ensure robust and reproducible outcomes.

The Challenge: Understanding the Reactivity of Electron-Rich Boronic Acids

Electron-donating groups on the aryl boronic acid increase the electron density of the aromatic ring. While this might intuitively suggest enhanced reactivity, it can paradoxically slow down the key transmetalation step and promote deleterious side reactions. The primary challenges associated with electron-rich boronic acids are:

  • Slower Transmetalation: The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is a critical part of the catalytic cycle.[1] For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[4] However, electron-donating groups on the boronic acid can decrease its Lewis acidity, making it less receptive to activation by the base. This can lead to a sluggish transmetalation step and overall slower reaction rates.

  • Increased Propensity for Protodeboronation: Protodeboronation, the cleavage of the C-B bond by a proton source (often water or alcohol present in the reaction mixture), is a significant side reaction that consumes the boronic acid and reduces the overall yield.[5][6] Electron-rich aryl boronic acids are particularly susceptible to this side reaction due to the increased electron density on the ipso-carbon, which facilitates protonolysis.[5]

Core Principles for Success: A Mechanistic Approach to Protocol Design

A successful protocol for coupling electron-rich boronic acids is not a one-size-fits-all solution but rather a carefully orchestrated interplay of catalyst, ligand, base, and solvent, all chosen to favor the desired catalytic cycle over competing side reactions.

The Catalytic Cycle: A Visual Guide

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Key Side Reaction Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Ar-Pd(II)-X(L)n Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation_Complex [Ar-Pd(II)-Ar'(L)n] Transmetalation Intermediate Oxidative_Addition->Transmetalation_Complex Transmetalation (Ar'-B(OH)2 / Base) Transmetalation_Complex->Pd(0)L2  Regenerates  Catalyst Product Ar-Ar' Coupled Product Transmetalation_Complex->Product Reductive Elimination Boronic_Acid Ar'-B(OH)2 Electron-Rich Boronic Acid Protodeboronation Ar'-H Protodeboronation Product Boronic_Acid->Protodeboronation Protodeboronation (+H+) caption Fig 1. Simplified Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Fig 1. Simplified Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Strategic Selection of Reaction Components

The Palladium Precatalyst and Ligand System: The Heart of the Reaction

The choice of the palladium source and, more importantly, the supporting ligand is critical for success. For challenging couplings involving electron-rich boronic acids, the use of bulky, electron-rich phosphine ligands is highly recommended.[1][7][8]

  • Rationale: These ligands promote both the oxidative addition and the reductive elimination steps.[1] The electron-rich nature of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of the aryl halide. The steric bulk of the ligand promotes the reductive elimination of the final product, regenerating the active Pd(0) catalyst.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are particularly effective.[8] N-heterocyclic carbenes (NHCs) also show great promise in these systems.

The Base: The Activator and Potential Pitfall

The base plays a dual role: it activates the boronic acid for transmetalation and can also influence the rate of protodeboronation.[4]

  • Rationale: A sufficiently strong base is required to form the boronate species, which is more nucleophilic than the neutral boronic acid.[7] However, strongly basic and aqueous conditions can exacerbate protodeboronation.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to promote transmetalation without being overly aggressive in promoting protodeboronation.

    • Cesium Carbonate (Cs₂CO₃): Another effective, albeit more expensive, option. Its high solubility in organic solvents can be advantageous.

    • Potassium Fluoride (KF): A milder base that can be effective in minimizing protodeboronation, particularly when base-sensitive functional groups are present.[4]

The Solvent System: A Balancing Act

The choice of solvent influences the solubility of the reagents and the overall reaction kinetics.

  • Rationale: A polar aprotic solvents are generally preferred. The addition of a small amount of water can sometimes be beneficial for the formation of the active boronate species, but an excess should be avoided to minimize protodeboronation.

  • Recommended Solvents:

    • Toluene/Water or Dioxane/Water mixtures: Classic solvent systems for Suzuki couplings.

    • Tetrahydrofuran (THF): A good choice for reactions at moderate temperatures.

    • N,N-Dimethylformamide (DMF): A highly polar solvent that can be effective but requires careful purification to remove water.

Detailed Experimental Protocols

The following protocols are designed as a starting point and may require optimization depending on the specific substrates.

Protocol 1: General Procedure for Coupling Electron-Rich Aryl Boronic Acids with Aryl Bromides

This protocol utilizes a robust catalyst system known for its broad applicability.

Protocol_Workflow start Start: Assemble Reaction reagents To a dry Schlenk flask under Argon add: - Aryl Bromide (1.0 equiv) - Electron-Rich Boronic Acid (1.2-1.5 equiv) - Pd Precatalyst (e.g., Pd(OAc)2, 1-2 mol%) - Ligand (e.g., SPhos, 2-4 mol%) - Base (e.g., K3PO4, 2.0-3.0 equiv) start->reagents solvent Add degassed solvent (e.g., Toluene/H2O 10:1) reagents->solvent reaction Heat the reaction mixture to 80-110 °C (Monitor by TLC or LC-MS) solvent->reaction workup Cool to room temperature Dilute with an organic solvent (e.g., EtOAc) Wash with water and brine reaction->workup purification Dry over anhydrous Na2SO4 or MgSO4 Concentrate under reduced pressure Purify by column chromatography workup->purification end End: Characterize Product purification->end caption Fig 2. Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Fig 2. Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials and Reagents:

ComponentRecommended Starting PointNotes
Aryl Halide1.0 equivAryl bromides are generally good starting points.
Electron-Rich Boronic Acid1.2 - 1.5 equivAn excess is used to compensate for potential protodeboronation.
Palladium PrecatalystPd(OAc)₂ (1-2 mol%) or a pre-formed Pd-ligand complex (1-2 mol%)Ensure the catalyst is of high purity.
LigandSPhos (2-4 mol%) or XPhos (2-4 mol%)The ligand to palladium ratio is typically 2:1.
BaseK₃PO₄ (2.0 - 3.0 equiv)The base should be finely powdered and dried before use.
SolventToluene/Water (10:1 v/v)The solvent must be thoroughly degassed.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the electron-rich boronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversionInactive catalystUse a fresh batch of palladium precatalyst and ligand. Consider using a pre-formed, air-stable palladium complex.[8]
Insufficiently strong baseSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.[8]
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Significant protodeboronationExcess water in the reactionUse anhydrous solvents and dry the base thoroughly. Minimize the amount of water in the solvent mixture.
Base is too strong or reaction time is too longTry a milder base like KF.[4] Monitor the reaction closely and stop it as soon as the starting material is consumed.
Use of boronic acid estersConsider using a more stable boronic acid derivative like a pinacol ester or a trifluoroborate salt, which are less prone to protodeboronation.[5][6]
Homocoupling of the boronic acidOxygen contaminationEnsure the reaction is set up under a strictly inert atmosphere and that the solvents are thoroughly degassed.[8]

Conclusion

The Suzuki-Miyaura coupling of electron-rich boronic acids, while presenting unique challenges, can be successfully executed with a rational approach to protocol design. By understanding the mechanistic nuances and carefully selecting the catalyst system, base, and solvent, researchers can overcome the hurdles of slow transmetalation and protodeboronation. The protocols and troubleshooting guide provided herein serve as a robust starting point for the synthesis of complex biaryl structures, empowering advancements in medicinal chemistry and materials science.

References

Application Notes & Protocols: Strategic C-N Coupling of (4-methoxynaphthalen-1-yl)boronic acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the N-(4-Methoxynaphthyl) Moiety

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Aryl amines are ubiquitous structural motifs found in a vast array of pharmaceuticals, natural products, and functional organic materials.[1] The 4-methoxynaphthalene scaffold, in particular, is a privileged structure, serving as a key building block for various biologically active compounds, including anti-inflammatory agents and receptor modulators.[2][3] Consequently, efficient and reliable methods for coupling this naphthalene system with diverse nitrogen-containing nucleophiles are of paramount importance to researchers in drug development.

This guide provides an in-depth exploration of C-N cross-coupling reactions utilizing (4-methoxynaphthalen-1-yl)boronic acid. While several palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have revolutionized C-N bond formation, they traditionally employ aryl halides as coupling partners.[4][5][6] For arylboronic acids, the copper-catalyzed Chan-Lam coupling reaction presents a powerful, complementary, and often milder alternative.[7][8][9] This document will focus primarily on the Chan-Lam reaction, offering mechanistic insights, a detailed experimental protocol, and field-proven advice for its successful implementation.

Part 1: Mechanistic Foundations of C-N Coupling with Boronic Acids

A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The Chan-Lam coupling operates via a distinct catalytic cycle compared to its palladium-catalyzed counterparts.

The Chan-Lam Catalytic Cycle: A Copper-Mediated Pathway

The Chan-Lam reaction, also known as the Chan-Evans-Lam coupling, facilitates the formation of C-N bonds by coupling an aryl boronic acid with an amine or other N-H containing compound.[8] The reaction is typically catalyzed by a simple copper(II) salt, such as Cu(OAc)₂, and remarkably, often uses atmospheric oxygen as the terminal oxidant, allowing it to be run open to the air.[7][10]

The currently accepted mechanism involves the following key stages:

  • Ligand Exchange/Coordination: The reaction initiates with the coordination of the amine (R₂NH) and the this compound to the Cu(II) center.

  • Transmetalation: The methoxynaphthyl group is transferred from the boron atom to the copper center. This step is often facilitated by a base.

  • Oxidation & Reductive Elimination: The resulting Cu(II) intermediate is proposed to undergo oxidation to a transient Cu(III) species. This high-valent copper complex then undergoes rapid reductive elimination, forming the desired C-N bond and releasing a Cu(I) species.[8]

  • Catalyst Regeneration: The Cu(I) species is re-oxidized back to the catalytically active Cu(II) state by oxygen from the air, completing the catalytic cycle.[10]

Chan_Lam_Mechanism Cu_II Cu(II)L₂ Coordination Coordination Complex [Ar-B(OH)₂ • Cu(II) • HNR₂] Cu_II->Coordination + ArB(OH)₂ + R₂NH Cu_III Transient Cu(III) Intermediate Ar-Cu(III)-NR₂ Coordination->Cu_III Transmetalation & Oxidation Product Ar-NR₂ (Coupled Product) Cu_III->Product Reductive Elimination Cu_I Cu(I)L Cu_III->Cu_I Cu_I->Cu_II Re-oxidation (O₂, Air)

References

Application Notes & Protocols: A Guide to the Scale-Up Synthesis of (4-Methoxynaphthalen-1-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of (4-Methoxynaphthalen-1-yl)boronic Acid

This compound is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors.[1][2] Its utility predominantly stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in numerous drug candidates and advanced materials.[2][6][7] The methoxynaphthyl moiety is a common scaffold in biologically active compounds, and the ability to introduce it efficiently and selectively is of high strategic importance in drug discovery and development.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound. The protocols detailed herein are designed to be robust, scalable, and self-validating, with a strong emphasis on the causality behind experimental choices to ensure both safety and success in a larger-scale laboratory or pilot plant setting.

Synthetic Strategy: A Comparative Analysis of Grignard and Lithiation-Borylation Routes

Two principal methods dominate the synthesis of arylboronic acids: the Grignard reaction and the lithiation-borylation sequence.[8] The choice between these routes on a larger scale is dictated by factors such as the nature of the starting material, reaction conditions, and safety considerations.

The Grignard-based approach is a well-established and cost-effective method for preparing arylboronic acids.[9] It involves the formation of an aryl Grignard reagent from an aryl halide, which is then quenched with a trialkyl borate ester, followed by hydrolysis to yield the desired boronic acid.[10][11]

The lithiation-borylation pathway offers an alternative, particularly for substrates that may be incompatible with Grignard reaction conditions.[12] This method involves the direct deprotonation of an aromatic ring using a strong organolithium base, followed by quenching with a borate ester.[13] While powerful, this route necessitates stringent safety protocols due to the pyrophoric nature of organolithium reagents.[14][15][16][17][18]

For the scale-up synthesis of this compound, this guide will focus on the Grignard-based approach, primarily due to its proven scalability and the commercial availability of the requisite starting material, 1-bromo-4-methoxynaphthalene.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase cluster_analysis Analysis Phase Glassware_Prep Glassware Preparation (Oven-dried, inert atmosphere) Reagent_Prep Reagent Preparation (Anhydrous solvents, reagent titration) Glassware_Prep->Reagent_Prep Ensures anhydrous conditions Grignard_Formation Grignard Reagent Formation (1-bromo-4-methoxynaphthalene + Mg) Reagent_Prep->Grignard_Formation Initiates reaction Borylation Borylation (Quench with triisopropyl borate) Grignard_Formation->Borylation Key intermediate Hydrolysis Hydrolysis (Aqueous acid workup) Borylation->Hydrolysis Forms boronic acid Extraction Solvent Extraction Hydrolysis->Extraction Crude product isolation Crystallization Crystallization / Recrystallization Extraction->Crystallization Purification Characterization Product Characterization (NMR, LC-MS, HPLC) Crystallization->Characterization Final product

Caption: Overall workflow for the scale-up synthesis of this compound.

Detailed Protocol for Scale-Up Synthesis via Grignard Reaction

This protocol is designed for a nominal 100-gram scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn.[16][18]

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolesPurity
1-Bromo-4-methoxynaphthalene3401-46-3237.10100.0 g0.422>98%
Magnesium turnings7439-95-424.3111.3 g0.465>99.5%
Iodine7553-56-2253.811 crystal-ACS grade
Anhydrous Tetrahydrofuran (THF)109-99-972.111.5 L-<50 ppm H₂O
Triisopropyl borate5419-55-6188.0895.0 mL (79.8 g)0.424>98%
2 M Hydrochloric acid (HCl)7647-01-036.46~500 mL-Reagent grade
Toluene108-88-392.141 L-ACS grade
Hexanes110-54-386.181 L-ACS grade
Step-by-Step Methodology

1. Preparation of Glassware and Reagents:

  • All glassware (a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and an addition funnel) must be thoroughly oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.[14]

  • Anhydrous THF is crucial for the success of the Grignard reaction. Use a freshly opened bottle or a solvent from a purification system.

2. Grignard Reagent Formation:

  • To the reaction flask, add magnesium turnings (11.3 g, 0.465 mol) and a single crystal of iodine.

  • In a separate flask, dissolve 1-bromo-4-methoxynaphthalene (100.0 g, 0.422 mol) in 500 mL of anhydrous THF.

  • Add approximately 50 mL of the 1-bromo-4-methoxynaphthalene solution to the magnesium turnings. The reaction is initiated by gentle heating or sonication. The disappearance of the iodine color and the onset of a gentle reflux indicate the initiation of the Grignard reaction.

  • Once the reaction has started, add the remaining 1-bromo-4-methoxynaphthalene solution dropwise from the addition funnel at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The solution should appear as a dark, grayish-brown mixture.

3. Borylation:

  • Cool the Grignard reagent solution to -10 °C to 0 °C using an ice-salt bath.[10]

  • In a separate, dry flask, dissolve triisopropyl borate (95.0 mL, 0.424 mol) in 500 mL of anhydrous THF.

  • Add the triisopropyl borate solution to the cooled Grignard reagent dropwise via the addition funnel, maintaining the internal temperature below 0 °C. This is an exothermic addition, and careful temperature control is critical to minimize the formation of byproducts.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

4. Hydrolysis and Work-up:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of 2 M HCl (~500 mL) until the aqueous layer is acidic (pH 1-2). This step hydrolyzes the borate ester to the boronic acid and dissolves the magnesium salts.

  • Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with toluene (2 x 250 mL).

  • Combine the organic layers and wash with brine (2 x 200 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid.

Purification Protocol: Crystallization for High Purity

Purification of arylboronic acids can sometimes be challenging due to their propensity to form anhydrides (boroxines) upon heating.[19][20] A carefully designed crystallization procedure is often the most effective method for obtaining high-purity material on a large scale.[19][21]

1. Solvent Selection: A mixed solvent system of toluene and hexanes is effective for the crystallization of this compound. Toluene provides good solubility at elevated temperatures, while hexanes act as an anti-solvent to induce crystallization upon cooling.

2. Crystallization Procedure:

  • Dissolve the crude solid in a minimal amount of hot toluene (approximately 200-300 mL).

  • While the solution is still warm, slowly add hexanes (approximately 400-600 mL) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to maximize crystal formation.

  • Collect the crystalline solid by vacuum filtration, washing the filter cake with cold hexanes.

  • Dry the purified this compound under vacuum to a constant weight.

Expected Yield: 70-85% Purity (by HPLC): >98%

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.[22]

  • ¹H NMR: To confirm the chemical structure.

  • LC-MS: To confirm the molecular weight.

  • HPLC: To determine the purity of the final product.

Safety and Handling of Pyrophoric Reagents

While this protocol utilizes a Grignard reaction, it is essential to be aware of the hazards associated with organolithium reagents, which are often used in the alternative lithiation-borylation route. Organolithium reagents are pyrophoric and react violently with air and moisture.[14][15][17]

Visualizing the Key Reaction Mechanism

Grignard_Mechanism cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Borylation cluster_step3 Step 3: Hydrolysis ArBr Ar-Br ArMgBr Ar-MgBr ArBr->ArMgBr THF Mg Mg Mg->ArMgBr ArMgBr2 Ar-MgBr Intermediate Ar-B(OⁱPr)₃⁻ MgBr⁺ ArMgBr2->Intermediate B_ester B(OⁱPr)₃ B_ester->Intermediate Intermediate2 Ar-B(OⁱPr)₂ Intermediate->Intermediate2 Elimination of ⁱPrOMgBr ArBOH2 Ar-B(OH)₂ Intermediate2->ArBOH2 H3O H₃O⁺ H3O->ArBOH2

Caption: Key steps in the Grignard-based synthesis of arylboronic acids.

Conclusion

The scale-up synthesis of this compound is a critical process for enabling further research and development in pharmaceuticals and materials science. The Grignard-based protocol detailed in these application notes provides a reliable and scalable method for producing this valuable building block in high yield and purity. By understanding the underlying principles of the reaction and adhering to the outlined procedures and safety precautions, researchers can confidently and efficiently synthesize this compound for their specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Protodeboronation of (4-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (4-methoxynaphthalen-1-yl)boronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common side reaction of protodeboronation. Our goal is to equip you with the knowledge to anticipate, mitigate, and resolve issues encountered during your experiments, ensuring the integrity and success of your synthetic routes.

Introduction: Understanding the Challenge

This compound is a valuable reagent in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] However, like many arylboronic acids, it is susceptible to a significant side reaction known as protodeboronation.[4] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 1-methoxynaphthalene as a byproduct. This not only consumes the starting material and reduces the yield of the desired product but also complicates the purification process.[5]

The propensity for protodeboronation is highly dependent on the reaction conditions, including pH, temperature, the choice of base, and the specific catalyst system employed.[4][5] This guide will delve into the mechanistic underpinnings of this side reaction and provide practical, field-proven strategies to minimize its occurrence.

Troubleshooting Guide: Addressing Protodeboronation in Your Reactions

This section is designed in a question-and-answer format to directly address specific issues you may be encountering in the lab.

Question 1: I am observing a significant amount of 1-methoxynaphthalene in my reaction mixture. What is the likely cause and how can I prevent it?

Answer: The formation of 1-methoxynaphthalene is the hallmark of protodeboronation of your this compound starting material. This undesired reaction can be promoted by several factors inherent to many cross-coupling protocols.

Core Causality:

  • Basic Conditions: Suzuki-Miyaura reactions are typically conducted in the presence of a base.[1] However, the base can react with the boronic acid to form a more reactive boronate species, which is more susceptible to protonolysis.[5][6] Protodeboronation is often accelerated at high pH.[6][7]

  • Aqueous Media: The presence of water, which can act as a proton source, is a key contributor to protodeboronation.[5][6]

  • Elevated Temperatures: Higher reaction temperatures, while often necessary to drive the desired coupling reaction, can also increase the rate of protodeboronation.[5]

  • Catalyst System: The palladium catalyst itself, particularly Pd(II) species, can catalyze protodeboronation. The choice of ligands can also influence the rate of this side reaction.[5]

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Primary Mitigation Strategies cluster_2 Advanced Strategies Significant 1-methoxynaphthalene byproduct Significant 1-methoxynaphthalene byproduct Optimize Base Optimize Base Significant 1-methoxynaphthalene byproduct->Optimize Base  Initial Step Control Water Content Control Water Content Significant 1-methoxynaphthalene byproduct->Control Water Content  Concurrent Step Lower Reaction Temperature Lower Reaction Temperature Significant 1-methoxynaphthalene byproduct->Lower Reaction Temperature  Concurrent Step Use Boronic Ester Use Boronic Ester Optimize Base->Use Boronic Ester  If problem persists Modify Catalyst System Modify Catalyst System Optimize Base->Modify Catalyst System  Consider in parallel Control Water Content->Use Boronic Ester  If problem persists Lower Reaction Temperature->Use Boronic Ester  If problem persists Slow-Release Strategy Slow-Release Strategy Use Boronic Ester->Slow-Release Strategy  For highly sensitive substrates

Caption: Troubleshooting workflow for minimizing protodeboronation.

Experimental Protocols for Mitigation:

1. Optimization of the Base:

  • Rationale: The choice of base is critical. Strong, nucleophilic bases like hydroxides can accelerate protodeboronation.[8] Milder, non-nucleophilic bases are often a better choice.

  • Protocol:

    • Screen a panel of bases while keeping other reaction parameters constant.

    • Start with milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

    • Consider using potassium phosphate (K₃PO₄), which has been shown to be effective in suppressing protodeboronation in some systems.[9]

    • Analyze the product mixture for the ratio of desired product to 1-methoxynaphthalene for each base.

2. Control of Water Content:

  • Rationale: Water is a proton source for protodeboronation. While some water is often necessary for the Suzuki-Miyaura reaction, excessive amounts should be avoided.

  • Protocol:

    • Use anhydrous solvents.

    • If an aqueous base is used, minimize the amount of water.

    • Consider using a phase-transfer catalyst if a solid-liquid biphasic system is employed.

3. Temperature Optimization:

  • Rationale: Lowering the reaction temperature can decrease the rate of protodeboronation.

  • Protocol:

    • Run the reaction at the lowest temperature that still allows for a reasonable rate of the desired coupling reaction.

    • Perform a temperature screen (e.g., room temperature, 40 °C, 60 °C, 80 °C) and monitor the reaction progress and byproduct formation.

Question 2: I've tried optimizing the base and temperature, but protodeboronation is still a significant issue. What are more advanced strategies I can employ?

Answer: When basic troubleshooting steps are insufficient, more advanced strategies that modify the boronic acid species itself or its delivery into the reaction are necessary.

Advanced Mitigation Strategies:

1. Use of Boronic Esters:

  • Rationale: Boronic esters, such as the pinacol ester or MIDA (N-methyliminodiacetic acid) boronate, are generally more stable towards protodeboronation than the corresponding boronic acids.[10][11][12] The protecting group shields the boron center from attack.

  • Protocol:

    • Synthesize the this compound pinacol ester or MIDA boronate from the boronic acid.

    • Use the boronic ester in your cross-coupling reaction under the previously optimized conditions.

    • Note that some boronic esters may require slightly different activation conditions. For instance, MIDA boronates are compatible with a "slow-release" strategy.[9]

2. "Slow-Release" Strategy:

  • Rationale: This strategy maintains a very low concentration of the active boronic acid in the reaction mixture at any given time. This is achieved by using a stable precursor, like a MIDA boronate or an organotrifluoroborate, that slowly hydrolyzes under the reaction conditions to release the boronic acid.[9][12] This minimizes the opportunity for side reactions like protodeboronation.

  • Protocol:

    • Prepare the (4-methoxynaphthalen-1-yl) MIDA boronate.

    • Employ conditions that promote slow hydrolysis, such as using K₃PO₄ in a dioxane/water solvent system.[9]

    • This approach is particularly useful for challenging cross-couplings with less reactive partners, where the boronic acid is exposed to the reaction conditions for extended periods.

3. Catalyst and Ligand Modification:

  • Rationale: The palladium catalyst and its associated ligands can influence the relative rates of the desired cross-coupling and the undesired protodeboronation.

  • Protocol:

    • Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[2]

    • Experiment with different phosphine ligands. Bulky, electron-rich ligands can sometimes accelerate the desired reductive elimination step, outcompeting protodeboronation.

    • Consider using pre-catalysts that are known to be highly active, which may allow for lower reaction temperatures and shorter reaction times.

Frequently Asked Questions (FAQs)

Q1: Does the methoxy group on the naphthalene ring influence the rate of protodeboronation?

A1: Yes, the electronic nature of substituents on the aromatic ring plays a significant role. The methoxy group is an electron-donating group, which generally increases the electron density on the naphthalene ring. For base-catalyzed protodeboronation, which is common in Suzuki-Miyaura reactions, electron-donating groups can sometimes stabilize the arylboronate, but the overall effect can be complex and depends on the specific reaction mechanism at play. In contrast, for acid-promoted protodeboronation, electron-donating groups tend to accelerate the reaction.[13]

Q2: Can I use spectroscopic methods to monitor the extent of protodeboronation in real-time?

A2: Yes, in-situ monitoring is an excellent way to understand the kinetics of your reaction. ¹H NMR spectroscopy can be used to track the disappearance of the this compound signal and the appearance of the 1-methoxynaphthalene and desired product signals. For more detailed mechanistic studies, ¹¹B NMR and ¹⁹F NMR (if using fluorinated reagents) can also provide valuable insights.[6]

Q3: Is there a way to remove the 1-methoxynaphthalene byproduct during purification?

A3: While prevention is the best strategy, if protodeboronation does occur, purification can sometimes be challenging due to the similar polarity of the byproduct and the desired coupled product. Standard chromatographic techniques (e.g., column chromatography on silica gel) are typically employed. Careful selection of the eluent system and the use of high-performance liquid chromatography (HPLC) for smaller scales may be necessary.

Q4: Can protodeboronation occur during storage of this compound?

A4: Yes, boronic acids can degrade over time, especially if exposed to moisture and light. It is recommended to store this compound in a cool, dark, and dry place, preferably under an inert atmosphere. For long-term storage, converting it to a more stable boronic ester derivative is a good practice.

Mechanistic Overview of Protodeboronation

Understanding the underlying mechanisms of protodeboronation is key to devising effective mitigation strategies. The reaction can proceed through different pathways depending on the pH of the medium.

G cluster_0 Acid-Catalyzed Pathway cluster_1 Base-Catalyzed Pathway A1 ArB(OH)₂ A2 [ArB(OH)₂H]⁺ A1->A2 + H⁺ A3 Ar-H + B(OH)₂⁺ A2->A3 ipso-protonation B1 ArB(OH)₂ B2 [ArB(OH)₃]⁻ B1->B2 + OH⁻ B3 Ar-H + B(OH)₃ B2->B3 + H₂O

Caption: Simplified mechanisms of acid- and base-catalyzed protodeboronation.

In the context of Suzuki-Miyaura coupling, the base-catalyzed pathway is the most relevant.[6][7][14] The reaction proceeds through the formation of an ate complex, the arylboronate [ArB(OH)₃]⁻, which is more susceptible to electrophilic attack by a proton source (typically water) at the ipso-carbon.

Quantitative Data Summary

ParameterGeneral Effect on Protodeboronation RateRationale
Increasing pH (Basic Conditions) IncreasesFormation of the more reactive arylboronate species.[6][7]
Decreasing pH (Acidic Conditions) IncreasesAcid-catalyzed protonolysis of the C-B bond.[4][13]
Increasing Temperature IncreasesAccelerates the rate of most chemical reactions, including decomposition.[5]
Presence of Water IncreasesActs as a proton source for the reaction.[5][6]
Electron-Donating Groups Can Accelerate (Acidic) or have Complex Effects (Basic)Influences the electron density of the aromatic ring and the stability of intermediates.[13]
Electron-Withdrawing Groups Can Accelerate (Basic) or have Complex Effects (Acidic)Influences the electron density of the aromatic ring and the stability of intermediates.[4][14]

References

Technical Support Center: Optimizing Catalyst Loading for (4-methoxynaphthalen-1-yl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving (4-methoxynaphthalen-1-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing catalyst loading and troubleshooting common experimental hurdles. The unique electronic and steric properties of this naphthylboronic acid derivative present specific challenges and opportunities that this guide will address.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section covers the core principles and common questions related to the Suzuki-Miyaura coupling, with a focus on the specific substrate, this compound.

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling reaction?

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like our boronic acid) and an organic halide or triflate.[1][2][3] The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Palladium(0) catalyst reacts with the organic halide (Ar-X), inserting itself into the carbon-halide bond to form a Pd(II) complex.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex (boronate), facilitating the transfer.[2][4][5]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the desired product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X(L)₂ (Palladacycle) Pd0->ArPdX Ar-X Product_output Coupled Product (Ar-Ar') Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr Ar'-B(OH)₂ Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination ArX_input Aryl Halide (Ar-X) Boronic_input This compound (Ar'-B(OH)₂) + Base

The Suzuki-Miyaura Catalytic Cycle.
Q2: Why is optimizing catalyst loading particularly important for this compound?

Optimizing catalyst loading is a critical balance between reaction efficiency, cost, and product purity.[6] For a valuable substrate like this compound, this is especially true:

  • Cost-Effectiveness: Palladium catalysts and their associated ligands are expensive. Minimizing the catalyst loading directly reduces the overall cost of the synthesis, which is crucial in drug development and manufacturing.[7][8]

  • Product Purity: High catalyst loading can sometimes lead to an increase in side reactions. Furthermore, residual palladium in the final product is a major concern in the pharmaceutical industry due to its toxicity, and lower initial loading simplifies its removal during purification.

  • Substrate-Specific Reactivity: this compound is an electron-rich and sterically hindered substrate.[9][10] This can influence its stability and reactivity. An excessive catalyst amount might not necessarily improve the yield and could exacerbate undesired pathways like protodeboronation.

Q3: What are the typical starting conditions (catalyst, ligand, base, solvent) for a substrate like this compound?

Given its sterically hindered and electron-rich nature, a good starting point involves a robust catalytic system capable of facilitating both oxidative addition and reductive elimination efficiently.

ComponentRecommended Starting PointRationale
Catalyst Pd(PPh₃)₄ (0.5 - 2 mol%) or Pd₂(dba)₃ (0.25 - 1 mol%)Pd(PPh₃)₄ is a reliable, pre-activated Pd(0) source. Pd₂(dba)₃ is a stable Pd(0) source that requires a ligand.[11]
Ligand SPhos, XPhos, or other Buchwald-type ligands (1.1-1.2 eq. to Pd)Bulky, electron-rich phosphine ligands are known to accelerate both oxidative addition and reductive elimination, which is beneficial for sterically demanding substrates.[9][10][12]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Carbonates and phosphates are effective bases that are generally well-tolerated. Stronger bases like hydroxides can sometimes promote protodeboronation of electron-rich boronic acids.[13][14]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OA mixture of an organic solvent with water is standard, as water aids in dissolving the base and facilitating the formation of the active boronate species.[15]
Temperature 80 - 110 °CSufficient thermal energy is typically required to drive the reaction to completion, especially with less reactive coupling partners like aryl chlorides.

Section 2: Systematic Protocol for Catalyst Loading Optimization

A systematic approach is superior to ad-hoc trial-and-error methods.[6] The goal is to find the lowest possible catalyst loading that maintains a high yield (>90%) and acceptable reaction time.

Protocol 1: Establishing a Baseline

First, confirm the reaction works under standard, non-optimized conditions to ensure all reagents are active.

  • Setup: To a reaction vessel, add this compound (1.2 eq.), your aryl halide (1.0 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Solvent: Add the chosen solvent system (e.g., Dioxane/H₂O 4:1).

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.[11]

  • Catalyst Addition: Add the pre-catalyst and ligand (e.g., Pd₂(dba)₃ at 1 mol% and SPhos at 2.2 mol%).

  • Reaction: Heat the reaction to the target temperature (e.g., 100 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Analysis: If the reaction yields the desired product, this serves as your successful baseline.

Protocol 2: Catalyst Loading Screen

Using the established baseline conditions, systematically reduce the catalyst and ligand concentration.

  • Parallel Reactions: Set up a series of identical reactions based on Protocol 1.

  • Variable Loading: Vary the catalyst and ligand loading in each reaction. Ensure the Pd:Ligand ratio is kept constant.

    • Reaction A: 1.0 mol% Pd

    • Reaction B: 0.5 mol% Pd

    • Reaction C: 0.1 mol% Pd

    • Reaction D: 0.05 mol% Pd

    • Reaction E: 0.01 mol% Pd

  • Monitoring: Run all reactions for the same amount of time as the baseline reaction.

  • Analysis: Work up each reaction and determine the yield (e.g., by ¹H NMR with an internal standard or by isolated yield).

  • Evaluation: Plot yield versus catalyst loading to identify the "sweet spot" where the yield remains high while the catalyst amount is minimized.

Example Data: Catalyst Loading Screen
Catalyst Loading (mol %) 1.00.50.10.05
Yield (%) after 4h 95949285
Conclusion High yield, but potentially excessive catalyst.Optimal: high yield with reduced catalyst.Acceptable yield, lowest effective loading.Significant drop in yield, loading is too low.

Section 3: In-Depth Troubleshooting Guide

Even with a systematic approach, problems can arise. This Q&A guide addresses specific issues you might encounter.

Issue 1: Low or No Conversion

Q: My starting materials are mostly unreacted after several hours. What are the likely causes?

A: This is a common issue pointing to a problem with one of the core components of the catalytic cycle.

  • Inactive Catalyst: The Pd(0) species is easily oxidized. Ensure your reaction was properly degassed. If using a Pd(II) precatalyst (like Pd(OAc)₂), ensure conditions are sufficient for its reduction to Pd(0). Try using a fresh bottle of catalyst.[12]

  • Poor Ligand Choice: For a sterically hindered substrate, a ligand like PPh₃ might be insufficient. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos to promote the sluggish oxidative addition or reductive elimination steps.[9][16]

  • Incorrect Base: The base might not be strong enough or soluble enough in the reaction medium. While K₂CO₃ is a good start, switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ can be effective.[17]

  • Solvent Issues: Ensure your solvents are anhydrous (except for the deliberate addition of water). Contaminants can interfere with the catalyst.

Troubleshooting_Low_Yield Start Low or No Conversion Check_Degas Was the reaction properly degassed? Start->Check_Degas Check_Ligand Is the ligand appropriate for a hindered substrate? Check_Degas->Check_Ligand Yes Sol_Degas Action: Re-run with rigorous degassing. Check_Degas->Sol_Degas No Check_Base Is the base strong/soluble enough? Check_Ligand->Check_Base Yes Sol_Ligand Action: Switch to a bulkier ligand (e.g., SPhos, XPhos). Check_Ligand->Sol_Ligand No Check_Temp Is the temperature high enough? Check_Base->Check_Temp Yes Sol_Base Action: Screen stronger bases (K₃PO₄, Cs₂CO₃). Check_Base->Sol_Base No Sol_Temp Action: Increase temperature (e.g., to 110°C). Check_Temp->Sol_Temp No Success Problem Solved Check_Temp->Success Yes Sol_Degas->Success Sol_Ligand->Success Sol_Base->Success Sol_Temp->Success

Troubleshooting workflow for low conversion.
Issue 2: Significant Side Product Formation

Q: My TLC/LC-MS shows multiple spots. I suspect protodeboronation and homocoupling. How can I minimize these?

A: These are the two most common side reactions in Suzuki couplings.

  • Protodeboronation: This is the replacement of the C-B bond with a C-H bond, forming 1-methoxynaphthalene.[18] It is often catalyzed by base and trace amounts of water, and electron-rich boronic acids like ours are particularly susceptible.[13][14][19]

    • Solution: Use the mildest effective base (e.g., K₃PO₄ instead of NaOH). Ensure the reaction is not heated for an unnecessarily long time. Using the boronic acid's pinacol ester derivative can also increase stability and reduce protodeboronation.[20]

  • Homocoupling: This is the coupling of two boronic acid molecules to form 4,4'-dimethoxy-1,1'-binaphthyl. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[15]

    • Solution: Rigorous degassing is the best defense.[11] Ensuring a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) rather than a large excess can also help.

Issue 3: Inconsistent Results/Poor Reproducibility

Q: I ran the same reaction twice with different outcomes. What could be the cause?

A: Poor reproducibility often points to subtle, uncontrolled variables.

  • Reagent Quality: Boronic acids can degrade over time. Use a fresh bottle or purify the existing stock. Ensure the base is anhydrous and has been stored properly.

  • Atmosphere Control: Inconsistent degassing can lead to variable amounts of active catalyst in the reaction, dramatically affecting the outcome.

  • Water Content: While some water is necessary, the amount can be critical. Using anhydrous organic solvents and then adding a precise amount of degassed water can improve reproducibility over using solvents from a bottle that has been opened multiple times.

By understanding the underlying mechanism and adopting a systematic approach to optimization and troubleshooting, you can achieve efficient, cost-effective, and reproducible results for your Suzuki-Miyaura couplings with this compound.

References

Technical Support Center: Preventing Homocoupling of 4-Methoxy-1-naphthaleneboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, chemists, and process development professionals working with 4-methoxy-1-naphthaleneboronic acid. This guide is designed to provide in-depth, actionable solutions to a common and frustrating side reaction in Suzuki-Miyaura cross-coupling: the formation of the homocoupled dimer, 4,4'-dimethoxy-1,1'-binaphthyl. By understanding the underlying mechanisms, you can effectively troubleshoot and optimize your reaction conditions to maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling of 4-methoxy-1-naphthaleneboronic acid and why is it a problem?

Homocoupling is an undesired side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In this specific case, two units of 4-methoxy-1-naphthaleneboronic acid couple to form 4,4'-dimethoxy-1,1'-binaphthyl. This side reaction is problematic for two main reasons:

  • Reduced Yield: It consumes the boronic acid, directly lowering the maximum achievable yield of your target cross-coupled product.

  • Purification Challenges: The homocoupled byproduct often has similar polarity and chromatographic behavior to the desired product, making purification by column chromatography or recrystallization difficult and time-consuming.

Q2: What are the primary causes of boronic acid homocoupling in Suzuki-Miyaura reactions?

Homocoupling of boronic acids is primarily driven by two palladium-mediated pathways:

  • Oxygen-Mediated Oxidative Homocoupling: This is the most common cause. The presence of dissolved molecular oxygen (O₂) in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2] This Pd(II) can then undergo a double transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1][3][4] This pathway is particularly problematic when using Pd(II) precatalysts like Pd(OAc)₂, as homocoupling can occur during the initial in situ reduction to Pd(0).[1][5]

  • Base- and Catalyst-Driven Pathways: Even under anaerobic conditions, certain reaction parameters can favor homocoupling. If the transmetalation of the boronic acid to the palladium center is much faster than the reductive elimination of the desired cross-coupled product, a second transmetalation can occur, leading to a diarylpalladium(II) intermediate that reductively eliminates to the homocoupled product.[6][7]

Q3: Is 4-methoxy-1-naphthaleneboronic acid particularly susceptible to homocoupling?

Yes, it can be. The naphthalene ring system is electron-rich, and the methoxy group (-OCH₃) is a strong electron-donating group. This high electron density makes the boronic acid highly nucleophilic and potentially more reactive in the transmetalation step, which can sometimes favor the homocoupling pathway if other reaction steps are not well-optimized.[8] Furthermore, electron-rich boronic acids can be more sensitive to oxidative conditions.

Troubleshooting Guide: Significant Formation of 4,4'-dimethoxy-1,1'-binaphthyl

If you are observing a significant amount of the homocoupled byproduct in your reaction, work through the following solutions systematically. The most common culprit is oxygen, so start there.

Problem: High levels of homocoupled dimer detected by LC-MS, TLC, or NMR.

Below is a logical workflow to diagnose and solve the issue.

G Start High Homocoupling Detected Oxygen Is the reaction rigorously deoxygenated? Start->Oxygen Solution1 Implement rigorous degassing: 1. Subsurface Sparge 2. Freeze-Pump-Thaw Oxygen->Solution1 No Catalyst What is your Pd source? Oxygen->Catalyst Yes Solution1->Catalyst Solution2 Switch to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or Add a reducing agent (e.g., Potassium Formate) Catalyst->Solution2 Pd(II) BaseLigand Are your base and ligand optimized? Catalyst->BaseLigand Pd(0) Solution2->BaseLigand Solution3 Screen Bases (K₃PO₄, Cs₂CO₃) and Use Bulky, Electron-Rich Ligands (SPhos, XPhos) BaseLigand->Solution3 No End Homocoupling Minimized BaseLigand->End Yes Solution3->End

Caption: Troubleshooting workflow for minimizing homocoupling.

Solution 1: Implement Rigorous Deoxygenation

Oxygen is the primary culprit for homocoupling.[2][9] Standard purging with a balloon may be insufficient.

  • Causality: Oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species can then directly catalyze the homocoupling of two boronic acid molecules without participating in the desired cross-coupling cycle.[1][3]

  • Recommended Actions:

    • Subsurface Sparge: Before adding the catalyst, bubble an inert gas (Argon or high-purity Nitrogen) through your solvent for at least 20-30 minutes using a long needle. This is more effective at removing dissolved oxygen than simply purging the headspace.[5][10]

    • Freeze-Pump-Thaw: For maximum oxygen removal, especially with sensitive substrates, perform three to five freeze-pump-thaw cycles on the reaction mixture (before catalyst addition). This involves freezing the mixture with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.[5][11]

    • Inert Atmosphere: Ensure the entire reaction, including reagent transfers and heating, is conducted under a positive pressure of an inert gas.[12]

Solution 2: Re-evaluate Your Palladium Source and Additives

If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), homocoupling can occur during the initial reduction to Pd(0).[1]

  • Causality: The reduction of Pd(II) to Pd(0) can proceed via a pathway where two boronic acid molecules are consumed to form the homocoupled dimer.[1][13] By starting with a Pd(0) source, you bypass this problematic initiation step.

  • Recommended Actions:

    • Switch to a Pd(0) Precatalyst: Use a catalyst that is already in the active Pd(0) oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[5][14]

    • Add a Mild Reducing Agent: If you must use a Pd(II) source, consider adding a mild reducing agent like potassium formate (HCO₂K).[5][10] This helps to rapidly and cleanly reduce the Pd(II) to Pd(0), minimizing its opportunity to engage in the homocoupling pathway.[10]

Solution 3: Optimize Base and Ligand Selection

The choice of base and ligand critically influences the relative rates of the steps in the catalytic cycle.

  • Causality:

    • Base: The base activates the boronic acid for transmetalation.[15][16] A base that is too weak may result in slow transmetalation, while an overly strong or poorly soluble base can lead to side reactions. The choice of base can significantly impact the reaction outcome.[17][18]

    • Ligand: Bulky, electron-rich phosphine ligands accelerate the final, desired reductive elimination step.[1][8][16] This makes it less likely for a second, undesired transmetalation (leading to homocoupling) to occur.[14]

  • Recommended Actions:

    • Screen Bases: Aqueous solutions of inorganic bases are standard. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃) for challenging couplings, promoting the desired reaction pathway.[5][14]

    • Employ Modern Ligands: Move beyond simple triphenylphosphine. Use bulky, electron-rich biarylphosphine ligands like SPhos or XPhos. These have been specifically designed to promote efficient cross-coupling and suppress side reactions.[5][6][14]

ParameterCondition A (High Homocoupling)Condition B (Optimized)Rationale
Atmosphere Headspace purge (N₂)Subsurface sparge (Ar) or Freeze-Pump-ThawRigorously removes dissolved O₂, the primary cause of oxidative homocoupling.[2][10]
Pd Source Pd(OAc)₂ (Pd(II))Pd₂(dba)₃ / SPhos-G3 (Pd(0))Bypasses the initial Pd(II) reduction step where homocoupling is common.[1][5]
Base Na₂CO₃ (aq)K₃PO₄ (aq) or Cs₂CO₃ (aq)Stronger, more effective bases can facilitate the desired transmetalation more cleanly.[14]
Ligand PPh₃SPhos or XPhosBulky, electron-rich ligands accelerate reductive elimination, outcompeting side reactions.[6][14]

Experimental Protocols

Best-Practice Protocol for Minimizing Homocoupling

This protocol incorporates the key optimization strategies discussed above. It should be used as a starting point and may require further optimization for your specific aryl halide partner.

Materials:

  • 4-methoxy-1-naphthaleneboronic acid (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene/water 10:1, or Dioxane/water 4:1)[19]

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a stir bar, add the aryl halide, 4-methoxy-1-naphthaleneboronic acid, and K₃PO₄.

  • Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon three times. Maintain a positive pressure of argon.

  • Solvent Addition: Add the previously degassed solvent mixture via cannula or syringe.

  • Final Degassing: Sparge the stirred reaction mixture with a subsurface stream of argon for 15-20 minutes.

  • Catalyst Introduction: Under a positive flow of argon, quickly add the palladium precatalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.

The Competing Catalytic Cycles

The following diagram illustrates the desired Suzuki-Miyaura pathway versus the parasitic oxygen-driven homocoupling pathway.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Parasitic Homocoupling Cycle Pd0 LₙPd(0) OA Oxidative Addition (Ar¹-X) Pd0->OA Ar¹-X Pd0_hc LₙPd(0) TM Transmetalation (Ar²-B(OR)₂) OA->TM Ar²-B(OR)₂ Base RE Reductive Elimination TM->RE RE->Pd0 Product Ar¹-Ar² RE->Product O2_Ox Oxidation Pd0_hc->O2_Ox O₂ PdII_hc LₙPd(II) O2_Ox->PdII_hc TM1_hc First Transmetalation PdII_hc->TM1_hc Ar²-B(OR)₂ TM2_hc Second Transmetalation TM1_hc->TM2_hc Ar²-B(OR)₂ RE_hc Reductive Elimination TM2_hc->RE_hc RE_hc->Pd0_hc Homocoupling_Product Ar²-Ar² RE_hc->Homocoupling_Product

Caption: Competing Suzuki-Miyaura and Homocoupling pathways.

References

Technical Support Center: Troubleshooting Difficult Couplings with Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges when working with sterically hindered substrates, particularly bulky boronic acids. The inherent steric clash in these systems often impedes the key steps of the catalytic cycle, leading to low yields, side reactions, or complete reaction failure.

This document moves beyond standard protocols to provide a deeper, mechanics-driven understanding of why certain conditions are chosen and how to systematically troubleshoot common issues. Our goal is to empower you with the expertise to overcome the most recalcitrant couplings.

Part 1: Troubleshooting Guide (Problem-Oriented Q&A)

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction shows low or no conversion. What are the primary causes and how can I systematically troubleshoot this?

A1: Low or zero conversion with sterically hindered substrates is the most common issue and typically points to a bottleneck in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1] Steric hindrance can slow each of these steps, but transmetalation and reductive elimination are often the most affected.[2][3]

A systematic approach is crucial. Before making drastic changes, always confirm the basics: reagent purity, accurate concentration measurements, and the integrity of your inert atmosphere. Once these are verified, you can follow a logical troubleshooting workflow.

The diagram below outlines a decision-making process for tackling a failed reaction.

Troubleshooting_Workflow Start Low / No Conversion Observed Check1 Step 1: Catalyst & Ligand System Is it optimized for steric bulk? Start->Check1 Address First Solution1a Switch to Bulky, Electron-Rich Ligands: • Buchwald type (XPhos, SPhos, RuPhos) • N-Heterocyclic Carbenes (NHCs) Check1->Solution1a Ineffective Ligand Solution1b Use a Modern Pre-catalyst: • G3 or G4 Palladacycles Ensures efficient generation of active Pd(0) Check1->Solution1b Inactive Catalyst Check2 Step 2: Base & Solvent Selection Is the base strong enough and soluble? Solution1a->Check2 Solution1b->Check2 Solution2a Use a Stronger, Non-Nucleophilic Base: • K₃PO₄, Cs₂CO₃, t-BuOK Facilitates boronate formation Check2->Solution2a Weak Base Solution2b Improve Base Solubility: • Use an appropriate solvent (e.g., Dioxane, THF, Toluene) • Consider a small amount of H₂O (if compatible) Check2->Solution2b Poor Solubility Check3 Step 3: Reaction Conditions Are conditions forcing enough? Solution2a->Check3 Solution2b->Check3 Solution3a Increase Temperature: • Typically 80-140 °C Helps overcome activation energy barriers Check3->Solution3a High Ea Solution3b Increase Reaction Time: • Monitor by LC-MS or TLC Kinetics can be very slow Check3->Solution3b Slow Kinetics Success Reaction Successful Solution3a->Success Solution3b->Success

Caption: Systematic troubleshooting workflow for Suzuki couplings.

Causality Explained:

  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ often fail with hindered substrates because the ligands are not bulky or electron-donating enough to promote the difficult oxidative addition and reductive elimination steps.[1] Modern biarylphosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) create a more reactive, coordinatively unsaturated Pd(0) center that is sterically poised to facilitate the reaction.[2][4]

  • Base & Solvent: The base's primary role is to activate the boronic acid into a more nucleophilic "ate" complex (boronate), which is necessary for transmetalation.[5][6] With hindered boronic acids, this equilibrium can be unfavorable. A stronger base (like K₃PO₄ or Cs₂CO₃) is often required to drive the formation of the active boronate species.[7] The solvent must be able to dissolve the base and other reagents; ethereal solvents like dioxane or THF are common choices.[4]

  • Temperature: Higher temperatures provide the necessary energy to overcome the significant activation barriers associated with bringing two bulky groups together, particularly during reductive elimination.[7][8]

Q2: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?

A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often accelerated by harsh basic conditions, elevated temperatures, and the presence of water.[7]

Solutions:

  • Use Milder, Optimized Bases: While a strong base is needed, some are more prone to causing protodeboronation than others. Potassium phosphate (K₃PO₄) is often a good balance of strength and gentleness. For extremely sensitive substrates, potassium fluoride (KF) can be effective.[5][7]

  • Employ Anhydrous Conditions: If your substrate is highly sensitive, removing water can suppress this side reaction. Use anhydrous solvents and bases. Note that this may reduce the solubility of some inorganic bases, so a careful balance is needed.[7]

  • Stabilize the Boronic Acid: The most robust solution is to convert the boronic acid into a more stable derivative that is less prone to protodeboronation.[7] These derivatives release the boronic acid slowly in situ under the reaction conditions.

    • Potassium Trifluoroborate Salts (BF₃K): Highly stable, crystalline solids that are robust against protodeboronation.[2]

    • Boronate Esters (e.g., Pinacol Esters): Generally more stable than the corresponding boronic acids.[2][9]

    • MIDA Boronates: Exceptionally stable derivatives that can be used in sequential couplings.[2]

This protocol provides a general method for protecting a boronic acid.

  • Dissolution: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) in a suitable anhydrous solvent (e.g., THF or Dichloromethane).

  • Addition: Add pinacol (1.1 equiv).

  • Drying: Add an anhydrous drying agent like magnesium sulfate (MgSO₄) to remove the water formed during the reaction.

  • Stirring: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • Workup: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude boronate ester, which can often be used without further purification.

Q3: The main side-product is the homocoupling of my boronic acid. What causes this and how can I minimize it?

A3: Homocoupling (the dimerization of the boronic acid) is typically caused by the presence of oxygen or excess Pd(II) species in the reaction mixture.[2] Oxygen can facilitate an oxidative coupling pathway, leading to the undesired dimer.

Solutions:

  • Rigorous Degassing: This is the most critical step. Ensure all solvents (including any water used in a biphasic system) and the reaction vessel are thoroughly degassed.[2] Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: A more rigorous method involving freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. Repeat this cycle three times.

  • Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If you use a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction to Pd(0) might be inefficient, leaving Pd(II) species that can promote homocoupling.[2] Modern palladacycle precatalysts are designed for clean and efficient generation of the active Pd(0) catalyst.

  • Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly via a syringe pump can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[1]

Part 2: Frequently Asked Questions (Concept-Oriented Q&A)

This section provides expert insights into the fundamental choices you make when designing your experiment.

Q4: How do I select the optimal catalyst and ligand for a sterically demanding coupling?

A4: For sterically hindered substrates, the ligand is arguably the most important variable. The ideal ligand must be both bulky and electron-rich .[4][10]

  • Bulkiness promotes the final reductive elimination step by creating steric pressure that forces the two organic groups to couple and be expelled from the palladium center.

  • Electron-richness increases the electron density on the palladium, which facilitates the initial, often rate-limiting, oxidative addition step.[11]

The table below compares several state-of-the-art ligands commonly used for challenging couplings.

Ligand NameClassKey Features & Applications
XPhos Biaryl PhosphineVery bulky and electron-rich. A go-to ligand for a wide range of difficult couplings, including tetra-ortho-substituted biaryls.[2]
SPhos Biaryl PhosphineSimilar to XPhos but with a different substitution pattern. Excellent for hindered aryl chlorides and heteroaromatic couplings.[2][4]
RuPhos Biaryl PhosphineFeatures a bulky phosphinocyclohexyl group. Highly effective for hindered systems and often shows good reactivity at lower temperatures.[2]
AntPhos Biaryl PhosphineThe rigid anthracenyl backbone has been shown to inhibit β-hydride elimination, making it uniquely suited for sterically demanding aryl-alkyl couplings.[10]
IMes NHCN-Heterocyclic Carbenes are strong σ-donors and offer a different steric profile. They are highly effective for hindered aryl chlorides.[4][5]

Recommendation: For a new, challenging coupling, starting with a modern palladacycle precatalyst like XPhos Pd G3 or SPhos Pd G4 is a highly reliable strategy. These catalysts are air-stable, and designed for the efficient and controlled release of the active Pd(0) species.[2]

Q5: What is the role of the base, and why is its choice so critical for hindered substrates?

A5: The base is not a passive component; it is a crucial activator in the catalytic cycle. Its primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[6][7] This "ate" complex is much more effective at transferring its organic group to the palladium center during the transmetalation step.[5]

With sterically hindered boronic acids, the equilibrium to form this boronate can be difficult to establish. Therefore, a stronger base is often needed. However, very strong bases like alkoxides can promote side reactions. The choice requires a careful balance.

BaseStrengthTypical SolventsComments
K₂CO₃ ModerateDioxane/H₂O, TolueneA common starting point, but often too weak for very hindered substrates.[8]
K₃PO₄ StrongDioxane, THF, TolueneAn excellent all-around base for difficult couplings. Good balance of strength without being overly harsh.[7]
Cs₂CO₃ StrongDioxane, THF, TolueneOften provides higher yields than K₃PO₄ due to the solubility of cesium salts in organic solvents.[7][8]
t-BuOK Very StrongDioxane, THFVery effective for hindered systems, especially with NHC ligands, but can promote side reactions like protodeboronation if not used carefully.[4]
KF MildTHF, DioxaneUsed for substrates with base-sensitive functional groups. Activates the boronic acid through a different mechanism involving fluoride.[5]
Q6: Does my reaction require water? What are the pros and cons of aqueous vs. anhydrous systems?

A6: The role of water in Suzuki couplings is often debated. It is not always necessary but can be beneficial.

  • Pros of using water (biphasic systems like Toluene/H₂O or Dioxane/H₂O):

    • Enhanced Base Solubility: Many inorganic bases (K₃PO₄, K₂CO₃) have poor solubility in organic solvents. A small amount of water can dissolve the base, increasing its availability and accelerating the reaction.[7][12]

    • Facilitates Boronate Formation: Water can participate in the equilibrium that forms the active boronate species.

  • Cons of using water:

    • Protodeboronation: As discussed in Q2, water is a proton source and can lead to the undesired cleavage of the C-B bond, especially at high temperatures and with sensitive boronic acids.[7]

    • Hydrolysis: Water can hydrolyze sensitive functional groups (e.g., esters) on your substrates.

Recommendation: For most robust couplings, a biphasic system (e.g., Dioxane/H₂O 10:1) with K₃PO₄ is an excellent starting point.[2] If you observe significant protodeboronation or have water-sensitive functional groups, switch to a strictly anhydrous system using an organic-soluble base or a base like Cs₂CO₃ which has better solubility in organic solvents.[7]

General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling a sterically hindered aryl bromide with a hindered boronic acid. Optimization will likely be required.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered boronic acid or ester (1.2-1.5 equiv), and the finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, 0.1-0.5 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start at 100 °C and increase if necessary).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][2]

References

Effect of base and solvent on (4-methoxynaphthalen-1-yl)boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Reactivity Through Base and Solvent Selection

Welcome to the technical support center for (4-methoxynaphthalen-1-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we understand that the success of these couplings is critically dependent on nuanced experimental parameters. This document provides in-depth, evidence-based troubleshooting advice and protocols, focusing on the pivotal roles of the base and solvent in modulating the reactivity of this sterically influenced boronic acid.

Foundational Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C-C bond between an organoboron species and an organohalide.[1] The reactivity of this compound is governed by the delicate interplay of components within the palladium-catalyzed cycle. Understanding this mechanism is the first step in effective troubleshooting.

The cycle proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The base and solvent exert their most profound influence on the transmetalation step, which is often rate-limiting.

The Role of the Base: The base is not merely a spectator; it is a crucial activator. Its primary function is to convert the boronic acid into a more nucleophilic boronate "ate" complex, which is much more reactive toward the palladium(II) center.[3][4][5][6] Two primary mechanistic pathways are generally accepted for this activation[5][7]:

  • The Boronate Pathway: The base reacts directly with the boronic acid to form a tetracoordinate organoboronate species (e.g., [ArB(OH)₃]⁻). This anionic species then undergoes transmetalation with the Ar-Pd(II)-X complex.[3][5]

  • The Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻) first displaces the halide on the palladium complex to form an Ar-Pd(II)-OH intermediate. This hydroxo complex then reacts with the neutral boronic acid in the transmetalation step.[7]

The dominant pathway can depend on the specific base, solvent, and substrates used.[5][7]

The Role of the Solvent: The solvent system is equally critical. It must not only solubilize the reactants and catalyst but also mediate the activity of the base and influence the stability of intermediates.[8][9] Polar aprotic solvents like dioxane, THF, and DMF are common, often in biphasic mixtures with water.[1][10] Water serves to dissolve the inorganic base and can participate directly in the transmetalation step.[11][12] The choice of solvent can even alter reaction selectivity in complex substrates.[9][11]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Role of Base & Boronic Acid Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd + Ar¹-X PdII_Halide Ar¹-Pd(II)L_n-X OxiAdd->PdII_Halide Transmetal Transmetalation PdII_Halide->Transmetal PdII_Diaryl Ar¹-Pd(II)L_n-Ar² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Ar¹-Ar² BoronicAcid Ar²-B(OH)₂ This compound Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., CO₃²⁻, PO₄³⁻) Base->BoronicAcid Boronate->Transmetal Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base activation step.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when using this compound in a question-and-answer format.

Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What are the first things I should check?

A1: Low or no yield is a common but solvable problem. Before extensively re-optimizing, systematically verify these critical parameters:

  • Catalyst Activity: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[1] Ensure your palladium source is not old or degraded. For difficult couplings, consider using a more robust, air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that efficiently generates the active Pd(0) species.[13][14]

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst and lead to the unwanted homocoupling of the boronic acid.[1][14] Ensure your solvents are thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas from start to finish.

  • Reagent Quality: Boronic acids can degrade over time, especially if exposed to air and moisture. Verify the purity of your this compound. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine adduct, which can be used directly in the coupling reaction.[14][15]

  • Base and Solvent Choice: This is the most critical axis for optimization. The base must be strong enough to promote transmetalation but not so harsh that it causes degradation. The solvent must solubilize all components effectively. A mismatch here is a frequent cause of failure. See Q3 and Q4 for detailed selection guidance.

Q2: I am observing a significant amount of 4-methoxynaphthalene as a byproduct. How can I prevent this protodeboronation?

A2: The formation of the corresponding arene from the boronic acid is due to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[16][17] This is a prevalent issue, particularly with electron-rich or sterically hindered boronic acids under basic, aqueous conditions.[14][17][18]

Here’s how to minimize it:

  • Use a Milder or Non-Aqueous Base: Strong bases like NaOH and KOH in aqueous media significantly accelerate protodeboronation.[14][19] Switch to a weaker inorganic base like K₂CO₃ or a non-hydroxide base like K₃PO₄. Tripotassium phosphate is often an excellent choice for boronic acids that are sensitive to hydrolytic deboronation.[4]

  • Minimize Water: Water is the proton source for this side reaction.[14] While some water is often necessary to dissolve the base, using strictly anhydrous solvents and a soluble organic base (e.g., an amine) or an anhydrous inorganic base like KF or CsF can suppress protodeboronation. If a biphasic system is required, use the minimum amount of water necessary.

  • Lower the Reaction Temperature: High temperatures can increase the rate of decomposition. Determine the lowest temperature at which the cross-coupling proceeds at a reasonable rate.

  • Protect the Boronic Acid: As mentioned in A1, converting the boronic acid to a more stable derivative, such as its pinacol ester or N-methyliminodiacetic acid (MIDA) boronate, can protect it from protodeboronation until it is needed in the catalytic cycle.

Q3: How do I select the optimal base for my coupling with this compound?

A3: Base selection is substrate-dependent and is not "one-size-fits-all." The steric hindrance of the 4-methoxynaphthyl group and the reactivity of your coupling partner (e.g., aryl chloride vs. iodide) will dictate the required base strength.

BaseTypeCommon SolventsRecommended Use Cases & Considerations
K₂CO₃ / Cs₂CO₃ Weak/ModerateDioxane/H₂O, DMF, Toluene/H₂OFirst choice for general screening. Effective for reactive partners (iodides, bromides). Cesium carbonate is more soluble and basic, often providing better results but at a higher cost.[13]
K₃PO₄ Moderate/StrongDioxane, Toluene, THFExcellent for challenging couplings. Recommended for less reactive aryl chlorides and for substrates prone to protodeboronation or containing base-sensitive functional groups.[4][13]
KOtBu / NaOtBu StrongTHF, Dioxane (Anhydrous)For highly unreactive substrates. Use with sterically hindered partners or aryl chlorides. Requires anhydrous conditions and can promote side reactions if not used carefully.[20]
KF / CsF Weak (Fluoride Activation)Dioxane, THFFor substrates with base-labile groups (e.g., esters). Fluoride is thought to activate the boronic acid by forming a fluoroborate species. Can be less effective for very hindered systems.[5][6]
Q4: What is the best solvent system for this compound?

A4: The ideal solvent system facilitates the dissolution of the organic substrates, the palladium complex, and the inorganic base (or the interface between phases).

Solvent SystemTypeProperties & Use Cases
Dioxane / H₂O or THF / H₂O Polar Aprotic / ProticThe most common and versatile systems. Typically used in ratios from 4:1 to 10:1. Good for a wide range of bases (carbonates, phosphates). THF has a lower boiling point, which may be preferable for heat-sensitive substrates.[8][21]
Toluene / H₂O Apolar / ProticExcellent for higher temperature reactions. The apolar nature can sometimes provide different selectivity compared to polar aprotic solvents.[11]
DMF or NMP Polar AproticCan be used with or without water. These highly polar solvents can sometimes accelerate reactions but may also promote side reactions. Their high boiling points are useful for unreactive substrates.[9][10]
Isopropanol (i-PrOH) Polar ProticCan be a good solvent, particularly in nickel-catalyzed couplings or when trying to avoid phase-transfer issues.[22]
Q5: I'm coupling this compound with a sterically hindered aryl halide and the reaction is failing. What specific changes should I make?

A5: Coupling two sterically demanding partners is a significant challenge. The bulky naphthalene ring system requires specific conditions to overcome steric repulsion at the palladium center.

  • Switch to a Bulky, Electron-Rich Ligand: This is the most critical change. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Use a biaryl phosphine ligand (a "Buchwald ligand") designed for hindered substrates. Excellent choices include XPhos, SPhos, or RuPhos .[13][20] These ligands promote both the oxidative addition and the final reductive elimination step.

  • Use a Strong, Non-nucleophilic Base: A stronger base is needed to drive the equilibrium towards the active boronate species. K₃PO₄ is an excellent first choice. If that fails, a stronger base like NaOtBu may be required.[20]

  • Increase the Temperature: Sterically hindered couplings often require more thermal energy. Toluene or dioxane are good solvent choices as they allow for higher reaction temperatures (80-110 °C).

  • Consider Slow Addition: In some cases, high concentrations of boronic acid can lead to side reactions. A slow addition of the this compound solution via syringe pump over several hours can sometimes improve the yield of the desired product by keeping its instantaneous concentration low.[23]

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with (4-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing (4-methoxynaphthalen-1-yl)boronic acid in palladium-catalyzed cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges related to catalyst poisoning and reaction inefficiency. Our focus is on diagnosing the root causes of experimental failures and providing robust, field-proven solutions.

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

This section is designed to help you navigate specific experimental problems. Each question addresses a common failure mode, explores the underlying causes related to catalyst deactivation, and provides a clear path to resolution.

Q1: My Suzuki-Miyaura coupling reaction is sluggish or has completely stalled. What are the primary suspects for catalyst poisoning?

A1: A stalled reaction is the most common symptom of catalyst deactivation. The catalytically active Pd(0) species is highly sensitive to various chemical poisons that can be inadvertently introduced.[1][2][3] The investigation should proceed systematically, starting with the most likely culprits.

Primary Suspects for Catalyst Deactivation:

SuspectCausality & ExplanationRecommended Action
Oxygen The Pd(0) catalyst is readily oxidized to inactive Pd(II) in the presence of oxygen.[2][4] This is the most frequent cause of reaction failure. Phosphine ligands are also susceptible to oxidation, rendering them ineffective at stabilizing the catalyst.[1]Protocol 1: Ensure rigorous degassing of all solvents and the reaction mixture. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Maintain a positive pressure of inert gas throughout the entire experiment.[2]
Water While some Suzuki protocols tolerate or even require water, excess or unintended water in anhydrous reactions can facilitate catalyst decomposition and promote protodeboronation of the boronic acid.[1]Use truly anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Dry glassware thoroughly.
Boronic Acid Impurities This compound, like other boronic acids, can degrade over time to form boroxines (cyclic anhydrides), which can exhibit different reactivity and potentially inhibit the catalyst.[2][5] Residual inorganic salts from its synthesis can also act as poisons.Protocol 2: Assess the purity of the boronic acid via NMR. If degradation is suspected, consider purification by recrystallization or derivatization. Using fresh, high-purity boronic acid is always recommended.[2]
Other Reagent Impurities Solvents (e.g., peroxides in ethers like THF or dioxane), bases (e.g., poor quality carbonates), or the aryl halide starting material may contain catalyst poisons.Use high-purity, peroxide-free solvents and high-grade bases. Purify the aryl halide if its quality is questionable.

Q2: I'm observing significant formation of a biaryl homocoupled product from my boronic acid. What is causing this and how can I prevent it?

A2: The formation of a homocoupled (R-R) product from the boronic acid (R-B(OH)₂) is a classic indicator of oxidative processes interfering with the catalytic cycle.[4] This side reaction is typically driven by the presence of oxygen and Pd(II) species.

The mechanism involves the coupling of two boronic acid molecules, a reaction that is promoted when the standard catalytic cycle is inhibited. Higher oxygen levels have been shown to directly increase the rate of homocoupling.[4]

Mitigation Strategies for Homocoupling:

  • Rigorous Degassing: This is the most critical step. Removing oxygen prevents the oxidative pathway that leads to homocoupling.[4]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂) that require in-situ reduction, a step that can be sensitive to reaction conditions.

  • Controlled Reagent Addition: In some cases, adding the boronic acid portion-wise or via syringe pump can maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.

  • Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes accelerate the desired cross-coupling cycle, outcompeting the homocoupling pathway.

Q3: My reaction yield is low, and I've isolated a significant amount of naphthalene methanol, the protodeboronated side product. Why is this happening?

A3: Protodeboronation is the replacement of the C-B bond with a C-H bond, consuming your starting material without forming the desired product. It is a major side reaction for arylboronic acids, particularly those that are electron-deficient, though it can affect all types.[1][6]

Key Factors Promoting Protodeboronation:

  • Water/Proton Source: The presence of water or other protic species is a primary driver.

  • Base: The choice and strength of the base are critical. While necessary for activating the boronic acid for transmetalation, strong bases can also accelerate protodeboronation.[1]

  • Temperature: Higher reaction temperatures often increase the rate of this side reaction.[6]

Troubleshooting Protodeboronation:

ParameterRecommended AdjustmentRationale
Base Screen milder bases. Switch from stronger bases like NaOH or KOH to weaker inorganic bases like K₃PO₄, Cs₂CO₃, or KF.[1]Milder bases are often sufficient to promote the catalytic cycle while minimizing the rate of the competing protodeboronation pathway.
Solvent If using an aqueous/organic mixture, try reducing the water content or switching to a polar aprotic solvent system if feasible.Minimizes the primary proton source responsible for the side reaction.
Temperature Attempt the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C).This can slow the rate of protodeboronation more than the desired cross-coupling, improving selectivity.
Boronic Acid Form Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) prior to the reaction.[1][4]Boronate esters are generally more stable and less prone to premature protodeboronation.[4]

Frequently Asked Questions (FAQs)

Q4: What are some common, often overlooked, catalyst poisons I should be aware of?

A4: Beyond oxygen and water, several classes of compounds can act as potent poisons to palladium catalysts, even at trace (ppm) levels.[7][8]

  • Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups can irreversibly bind to the palladium surface, blocking active sites.[8] These can be impurities in solvents or reagents.

  • Halides and Cyanides: Excess halide ions (especially chloride from sources like PdCl₂) or cyanide can form stable, inactive palladium complexes.[8][9]

  • Heavy Metals: Contaminants like mercury, lead, or arsenic can poison the catalyst.[10]

  • Coordinating Functional Groups: If your starting materials or solvents contain strongly coordinating groups (e.g., certain nitrogen heterocycles, phosphites), they may compete with the desired ligands for binding to the palladium center.[8]

Q5: How can I test for the presence of these catalyst poisons in my starting materials?

A5: Identifying trace-level poisons requires sensitive analytical techniques.

  • For Organic Poisons (e.g., sulfur compounds): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile or semi-volatile organic impurities in your solvents or starting materials.[7]

  • For Inorganic/Metallic Poisons (e.g., lead, arsenic): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are required to detect trace metal contaminants in reagents after digestion.[10]

  • For Halides: Ion chromatography can be used to quantify water-soluble halide anions.[10]

Q6: What are the best practices for setting up a Suzuki-Miyaura reaction to minimize the risk of catalyst poisoning from the start?

A6: A successful reaction is built on a foundation of meticulous preparation.

Caption: Best practices workflow for reaction setup.

Protocols & Methodologies

Protocol 1: Rigorous Reaction Degassing (Inert Atmosphere Setup)

  • Glassware Preparation: Ensure all glassware (flask, condenser, etc.) is thoroughly cleaned and oven-dried for several hours or flame-dried under vacuum.

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Argon or high-purity Nitrogen).

  • Solid Reagent Addition: Add the this compound, aryl halide, and base to the reaction flask under a positive flow of inert gas.

  • Solvent Addition & Degassing: Add the reaction solvent(s) via cannula or syringe. Bubble the inert gas through the solvent mixture via a long needle for 15-30 minutes to ensure thorough deoxygenation.[1]

  • Catalyst Addition: Finally, add the palladium catalyst and any ligands to the fully degassed mixture under a strong flow of inert gas.

  • Reaction: Immediately heat the reaction to the desired temperature under a static pressure of inert gas (e.g., using a balloon or bubbler).

Protocol 2: Purification of this compound via Recrystallization

Disclaimer: The optimal solvent system must be determined empirically for each specific boronic acid and its impurities.

  • Solvent Screening: Test the solubility of a small amount of the impure boronic acid in various solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene) at room temperature and upon heating. An ideal solvent will dissolve the boronic acid when hot but show low solubility when cold. A two-solvent system (one solvent in which it is soluble, and an anti-solvent in which it is not) may also be effective.

  • Dissolution: In a flask, dissolve the impure boronic acid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified boronic acid crystals under vacuum. Store the purified product under an inert atmosphere in a freezer.[11]

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates how common poisons can intercept and deactivate the palladium catalyst, halting the Suzuki-Miyaura catalytic cycle.

Caption: Common pathways for palladium catalyst deactivation.

References

Technical Support Center: Improving Reproducibility of Reactions Using (4-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions to enhance the reproducibility and success of chemical reactions involving (4-methoxynaphthalen-1-yl)boronic acid, a key building block in modern synthetic chemistry. As an electron-rich and sterically significant reagent, its unique properties can present challenges. This document, structured in a user-friendly question-and-answer format, addresses specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses the most frequent problems encountered during coupling reactions with this compound, providing causal explanations and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction is resulting in a low or no yield of the desired product. What are the primary factors I should investigate?

Low yields are a common frustration in cross-coupling reactions. A systematic approach to troubleshooting is critical. The issue can typically be traced back to one of three areas: the integrity of your reagents, the reaction conditions, or the catalyst system's health.

Immediate Checks & Solutions:

  • Catalyst Activity: The heart of the Suzuki-Miyaura reaction is the palladium catalyst. Its activity is paramount.[1]

    • Cause: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species.[1][2] This reduction can be inefficient, or the resulting Pd(0) can be deactivated. Some precatalysts are also sensitive to air and moisture.

    • Solution: Consider using a fresh batch of catalyst or a more robust, air-stable Pd(II) precatalyst (e.g., a palladacycle like XPhos Pd G3) that is designed for reliable activation.[1] Alternatively, a pre-formed Pd(0) source like Pd(PPh₃)₄ can be used, though it requires more careful handling due to air sensitivity.

  • Oxygen Contamination: The presence of oxygen is highly detrimental to the catalytic cycle.

    • Cause: Oxygen can lead to the oxidation and decomposition of the active Pd(0) catalyst and phosphine ligands.[1][3] It also promotes the unwanted homocoupling of the boronic acid.[4]

    • Solution: Ensure your solvent is rigorously degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes).[5][6] The reaction itself must be run under a positive pressure of an inert atmosphere from start to finish.[3]

  • Reagent Purity and Stability: The quality of your starting materials, including the this compound and the aryl halide, is crucial.

    • Cause: Boronic acids can degrade over time, particularly through protodeboronation.[1][3] The purity of the aryl halide is also important; impurities can interfere with the catalyst.

    • Solution: Use fresh, high-purity this compound. Verify its integrity if it has been stored for a long time. Ensure the aryl halide is pure and that its reactivity matches the chosen catalyst system (the general reactivity trend is I > Br > OTf >> Cl).[3]

  • Inefficient Transmetalation: The transfer of the naphthalene group from boron to palladium is a key step.

    • Cause: This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7] An incorrect choice of base, or a base that is not sufficiently soluble, can stall the reaction.[5]

    • Solution: Use a suitable base, such as K₃PO₄ or Cs₂CO₃, which are often effective.[5] Ensure the base is finely powdered to maximize its surface area and solubility. For biphasic systems (e.g., Toluene/Water), the base must be soluble in the aqueous phase to activate the boronic acid.[5][8]

ParameterCommon Cause of FailureRecommended Action
Catalyst Inactive Pd(0) species; degradation of precatalyst or ligand.[1][5]Use a fresh, air-stable precatalyst (e.g., XPhos Pd G3).[1]
Atmosphere Oxygen contamination deactivates the catalyst and promotes side reactions.[1][3][4]Rigorously degas all solvents and maintain a strict inert (Ar/N₂) atmosphere.[5]
Reagents Degradation of boronic acid; impure aryl halide.[1][3]Use fresh, high-purity reagents. Confirm boronic acid stability.
Base/Solvent Incorrect base choice; poor base solubility; "wet" solvents promoting side reactions.[2][5]Select a suitable base (e.g., K₃PO₄, Cs₂CO₃). Ensure it is finely powdered. Use anhydrous solvents where appropriate.[5]
Question 2: I am observing a significant amount of 4-methoxynaphthalene as a byproduct. What is causing this protodeboronation and how can I prevent it?

The replacement of the C-B bond with a C-H bond is a classic side reaction known as protodeboronation, and it is a major pathway for yield loss.[9] this compound is particularly susceptible due to the electron-donating nature of the methoxy group and the naphthalene ring system, which stabilizes the intermediate formed during C-B bond cleavage.[10]

Causes and Mitigation Strategies:

  • Harsh Basic Conditions: Strong bases, especially in the presence of water, can accelerate protodeboronation.[1][5]

    • Mechanism: The base promotes the formation of a boronate anion, [ArB(OH)₃]⁻, which can then be protonated by water or other protic sources, leading to the cleavage of the C-B bond.[11]

    • Solution 1: Use Milder Bases: Switch from strong bases like NaOH to milder alternatives such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][5]

    • Solution 2: Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a direct proton source for this side reaction.[3] For sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[5][12]

  • Elevated Temperatures & Long Reaction Times: The rate of protodeboronation increases with higher temperatures and prolonged reaction durations.[5]

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction closely by TLC, GC-MS, or LC-MS, and quench it as soon as the starting material is consumed to avoid extended heating.[1][13]

  • Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative can protect it from premature decomposition.

    • Solution: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), which is more resistant to protodeboronation.[2][5] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of decomposition.[3]

Question 3: My main byproduct is the homocoupled 4,4'-dimethoxy-1,1'-binaphthyl. How can I suppress this side reaction?

Homocoupling, or the formation of a biaryl from two molecules of the boronic acid, is another common issue, often driven by the presence of oxygen or the nature of the palladium catalyst itself.[1][4]

Causes and Mitigation Strategies:

  • Oxygen-Mediated Homocoupling: This is the most prevalent cause.

    • Mechanism: Oxygen can facilitate a palladium-catalyzed oxidative homocoupling pathway.[4]

    • Solution: As with preventing catalyst deactivation, the most effective solution is the rigorous exclusion of oxygen. Ensure all solvents are properly degassed and that the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) at all times.[1][4]

  • Catalyst Choice and Pre-activation: Certain palladium sources or conditions can favor homocoupling.

    • Cause: When using a Pd(II) precatalyst, part of the reduction to the active Pd(0) species can occur via the homocoupling of two boronic acid molecules.[2]

    • Solution: Adding the boronic acid after the other reagents and catalyst have been pre-heated for a short period (e.g., 10 minutes at 60-80 °C) can sometimes mitigate this, as it allows the catalyst to activate before the primary nucleophile is introduced.[4] Using a pre-formed Pd(0) catalyst can also circumvent this specific initiation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? this compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen). For long-term stability, it is best kept in a freezer at or below -20°C.[14] This minimizes degradation from atmospheric moisture and oxygen.

Q2: How should I properly set up a Suzuki-Miyaura reaction to ensure reproducibility? A consistent and careful setup is key. A general best practice involves oven-drying all glassware to remove moisture. Add the solid reagents (aryl halide, boronic acid, base) to the flask, seal it with a septum, and then purge the vessel with an inert gas.[1][5] The degassed solvent is then added via syringe, followed by the catalyst. This ensures an oxygen-free environment before the reaction begins.[6]

Q3: Can steric hindrance from the naphthalene ring be an issue? Yes, the peri-hydrogen on the C8 position of the naphthalene ring can create steric hindrance, potentially slowing down the oxidative addition or transmetalation steps, especially if the aryl halide partner is also sterically demanding (e.g., ortho-substituted).[15][16] In such cases, using a catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can be highly effective as they facilitate these challenging steps.[5][16]

Q4: What is the best way to monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring.[17] For more quantitative and precise tracking, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][13] Taking aliquots at regular intervals allows you to determine when the reaction is complete and avoid unnecessary heating that could lead to byproduct formation.[13] Benchtop NMR spectroscopy can also be used for real-time monitoring without extensive sample workup.[18]

Q5: What are the best practices for purifying the final product? Purification typically involves a standard aqueous workup followed by flash column chromatography on silica gel.[1][5] If residual boronic acid is a problem, a basic wash (e.g., with 1M NaOH) during the workup can help remove it by converting it to its water-soluble salt.[19] Recrystallization can also be an effective purification method if a suitable solvent system is found.[20]

Visualizations & Protocols

Diagrams

Suzuki_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd_complex Oxidative Addition transmetalation Ar-Pd(II)L₂-Ar' (Transmetalation Product) pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Ar-Ar' (Product) transmetalation->product aryl_halide Ar-X (Aryl Halide) aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronic_acid->transmetalation Activated by Base base Base (e.g., K₃PO₄) base->boronic_acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_catalyst Is the Catalyst System Active? (Fresh Catalyst, Proper Ligand) start->check_catalyst check_atmosphere Is the Reaction Atmosphere Inert? (Degassed Solvents, Ar/N₂ Purge) start->check_atmosphere check_reagents Are Reagents Pure & Stable? (Fresh Boronic Acid) start->check_reagents side_products Analyze Byproducts check_catalyst->side_products check_atmosphere->side_products check_reagents->side_products protodeboronation Protodeboronation Observed (Ar-H byproduct) side_products->protodeboronation Yes homocoupling Homocoupling Observed (Ar-Ar byproduct) side_products->homocoupling Yes solution_proto Solution: 1. Use Milder Base (e.g., K₂CO₃, KF) 2. Lower Reaction Temperature 3. Use Boronate Ester (Bpin) protodeboronation->solution_proto solution_homo Solution: 1. Rigorous O₂ Exclusion 2. Pre-heat Catalyst Before Adding Boronic Acid homocoupling->solution_homo success Improved Yield solution_proto->success solution_homo->success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point and should be optimized for specific substrates and scales.

  • Vessel and Reagent Preparation:

    • To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1][5]

  • Establishing Inert Atmosphere:

    • Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

    • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction Execution:

    • Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS.[1]

    • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove excess boronic acid, a wash with 1M NaOH can be performed.[19]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1][5]

References

Technical Support Center: Analytical Methods for Monitoring (4-methoxynaphthalen-1-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for monitoring reactions involving (4-methoxynaphthalen-1-yl)boronic acid. As a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, the ability to accurately track its consumption and the formation of products is paramount for reaction optimization, mechanistic understanding, and process control. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific analytical challenges you may encounter.

Part 1: General FAQs & Core Challenges

This section addresses overarching issues related to the inherent chemical nature of arylboronic acids. Understanding these properties is the first step to developing robust analytical methods.

Q1: What is the single most critical challenge when working with this compound and how does it impact analysis?

A1: The most significant challenge is the inherent instability of the C–B bond, which primarily manifests as protodeboronation —the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[1][2] This is a common decomposition pathway for arylboronic acids and can be catalyzed by aqueous acids, bases, or even residual metal catalysts.[3][4] During your reaction or analytical sample preparation, this compound can degrade to 1-methoxynaphthalene. This leads to an overestimation of starting material consumption and inaccurate yield calculations. Therefore, all analytical methods must be designed to be fast and minimize conditions that promote this side reaction.

Q2: My boronic acid starting material is a solid. How can I be sure of its purity and structure before starting my reaction?

A2: Free boronic acids have a strong tendency to dehydrate and form cyclic trimeric anhydrides known as boroxines .[5][6] This means your solid starting material may be a mixture of the free acid and the boroxine. While this equilibrium often doesn't inhibit the subsequent reaction (as the boroxine can hydrolyze back to the acid in situ), it complicates characterization. Melting points can be unreliable and reflect dehydration points rather than true melts.[5] For this reason, it is often best to confirm purity and structure using techniques like ¹¹B NMR, which can distinguish between the boronic acid and its anhydride form.

Q3: How should I correctly sample and quench my reaction mixture for accurate offline analysis?

A3: Proper sampling is crucial to get a true snapshot of the reaction progress. The key is to stop the reaction immediately upon sampling to prevent further conversion.

  • Action: At your desired time point, withdraw a small, precise aliquot (e.g., 20-50 µL) from the reaction mixture.

  • Quenching: Immediately dilute the aliquot into a known, larger volume (e.g., 1-2 mL) of a suitable solvent like acetonitrile or a methanol/water mixture.[7] This dilution quenches the reaction by drastically lowering the concentration of reactants and catalyst.

  • Internal Standard: For quantitative analysis (especially with HPLC or qNMR), this quenching solvent should contain a known concentration of an internal standard—a stable compound that does not react with any components and is well-resolved chromatographically from all other peaks.

Part 2: Technique-Specific Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) & UPLC-MS

HPLC is the workhorse for monitoring these reactions. However, several pitfalls are specific to boronic acids.

Q4: I'm developing a reversed-phase HPLC method. What are the best starting conditions?

A4: A gradient reversed-phase method is typically the most effective. The following table provides a robust starting point that can be optimized for your specific reaction mixture.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, end-capped (e.g., 150 x 4.6 mm, 3.5 µm)End-capping minimizes free silanol groups, which cause peak tailing with the acidic boronic acid functional group.[8]
Mobile Phase A Water + 0.1% Formic Acid or Acetic AcidThe acidic modifier improves peak shape by suppressing the ionization of residual silanols and the boronic acid itself.
Mobile Phase B Acetonitrile + 0.1% Formic Acid or Acetic AcidAcetonitrile is a common, effective organic modifier.
Gradient 20% to 90% B over 15 minutesThis wide gradient will likely elute starting materials, the product, and common byproducts. Adjust based on initial results.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, 254 nm or Diode Array Detector (DAD)254 nm is a good starting point for the naphthalene chromophore. A DAD is superior as it allows you to identify optimal wavelengths and check for peak purity.
Injection Volume 5 µLA smaller volume can sometimes improve peak shape.

Q5: My this compound peak is broad and tails significantly. How can I fix this?

A5: This is a classic problem caused by the interaction of the Lewis acidic boronic acid group with residual, acidic silanol groups (Si-OH) on the surface of silica-based HPLC columns.[8]

  • Primary Solution: Ensure you are using a high-quality, end-capped C18 column and an acidic mobile phase (like 0.1% formic acid). The acid in the mobile phase protonates the silanol groups, reducing their ability to interact with your analyte.

  • Advanced Solution: If the problem persists, consider a column with a different stationary phase, such as a polymer-based column or one specifically designed for polar compounds. You can also explore using a high-pH mobile phase (e.g., pH 10-12 with a hybrid-silica column stable at high pH). At high pH, the boronic acid is converted to the boronate anion and the silanols are deprotonated, which can repel each other and improve peak shape.[9][10]

Q6: I started my reaction with a pinacol ester of the boronic acid, but my HPLC shows a large peak for the free boronic acid. What is happening?

A6: You are likely observing on-column hydrolysis .[6][11] Pinacol boronate esters are often used because they are more stable and easier to handle than free boronic acids.[12] However, the aqueous mobile phases used in reversed-phase HPLC can cause the ester to hydrolyze back to the boronic acid during the analytical run.

  • Diagnosis: Inject a pure standard of your pinacol ester. If you see two peaks (ester and acid), hydrolysis is confirmed.

  • Solution 1 (Sample Prep): Prepare your samples for injection in a non-aqueous, aprotic solvent like pure acetonitrile or THF.[10][13] This prevents hydrolysis before injection.

  • Solution 2 (Methodology): Develop a "fast LC" method with a very short run time (e.g., 1-2 minutes) to minimize the time the ester spends on the column.[9]

  • Solution 3 (UPLC-MS): UPLC-MS methods are often very fast and can be developed with high organic content, reducing the risk of hydrolysis. An optimized UPLC-MS method can achieve a run time of one minute without pre-derivatization.[14]

Q7: How can I use LC-MS to get more information about my reaction?

A7: LC-MS is exceptionally powerful for identifying reactants, products, and unknown byproducts.

  • Ionization Mode: Use electrospray ionization in negative ion mode (ESI-). Boronic acids ionize well in this mode to give an [M-H]⁻ ion.[15][16]

  • Byproduct Identification: Mass spectrometry is invaluable for identifying the protodeboronation product (1-methoxynaphthalene) and potential homocoupling products of your aryl halide or boronic acid.

  • Trace Analysis: For quantifying trace levels of residual boronic acid in a final product, derivatization may be necessary to enhance sensitivity for LC-MS/MS analysis.[15][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that provides detailed structural information and can be inherently quantitative.[7]

Q8: My ¹H NMR signals for the aromatic protons are broad and poorly resolved. What is the likely cause?

A8: The most common cause is the presence of trace amounts of paramagnetic impurities, almost always residual palladium from your catalyst.[8] Even at very low concentrations, palladium can cause significant line broadening.

  • Solution: Before analysis, filter your NMR sample through a small plug of Celite or silica gel in a Pasteur pipette. This will effectively remove the paramagnetic metal species and result in sharp, well-resolved signals.

Q9: How can I use NMR to quantify the components of my reaction mixture?

A9: This is done using quantitative NMR (qNMR). The principle is to add a known amount of an internal standard to a precise amount of your reaction mixture sample. The integral of a signal from a known number of protons in your analyte can be directly compared to the integral of a signal from the standard.

  • Choosing a Standard: The standard must have a simple spectrum with at least one peak that is in a clear region of the spectrum, away from any analyte signals. It must also be stable and not reactive. 1,3,5-Trimethoxybenzene or dimethyl sulfone are common choices.

  • Procedure: Ensure long relaxation delays (d1) are used in your acquisition parameters (e.g., d1 = 30s) to allow for complete relaxation of all nuclei, which is essential for accurate integration.

Q10: What information can ¹¹B NMR provide that ¹H NMR cannot?

A10: ¹¹B NMR is an underutilized but extremely powerful tool for analyzing boronic acid reactions because it directly probes the boron atom's chemical environment.[18][19]

  • Speciation: It can clearly distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or borate anion formed under basic conditions.[20]

    • Trigonal Boronic Acids (R-B(OH)₂): Typically resonate around δ 20-30 ppm.

    • Tetrahedral Boronate Esters/Anions: Resonate further upfield, typically around δ 5-15 ppm.

  • Troubleshooting: This allows you to directly observe the formation of boronate esters if you are studying reactions with diols, or to confirm the formation of the active borate species required for transmetalation in a Suzuki coupling.[21][22]

Gas Chromatography-Mass Spectrometry (GC-MS)

Q11: Can I use GC-MS to monitor my reaction directly?

A11: Generally, no. This compound is not suitable for direct GC-MS analysis. Boronic acids have low volatility and are prone to thermal decomposition in the hot GC inlet.[23][24] They also tend to form non-volatile boroxines.[5]

Q12: Is there a way to adapt my sample for GC-MS analysis?

A12: Yes, through derivatization . The goal is to convert the polar, non-volatile boronic acid into a more volatile and thermally stable derivative.

  • Recommended Method: Reacting the boronic acid with a diol or diamine can form a stable cyclic ester or aminal. Triethanolamine is a particularly effective derivatizing agent, converting boric acid into a volatile borate that is amenable to GC-MS analysis.[25]

  • Applicability: This approach is most useful for detecting the presence or absence of the boronic acid or for analyzing for the volatile protodeboronation byproduct (1-methoxynaphthalene), which can be analyzed directly by GC-MS without derivatization.[26]

Part 3: Protocols & Visualizations

Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Reaction

This protocol outlines a typical workflow for monitoring the reaction between this compound and an aryl bromide.

  • Prepare the Internal Standard (IS) Stock Solution:

    • Accurately weigh ~50 mg of a suitable internal standard (e.g., biphenyl) into a 50 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile. This is your IS Stock.

  • Reaction Sampling (t = 0):

    • Before adding the palladium catalyst to your reaction, withdraw a 50 µL aliquot of the mixture.

    • Dispense it into a 2 mL HPLC vial containing 1.0 mL of the IS Stock solution. Cap and vortex. This is your t=0 sample.

  • Initiate and Monitor the Reaction:

    • Add the catalyst to the main reaction vessel to begin the reaction.

    • At designated time points (e.g., 15, 30, 60, 120 min), repeat step 2 to collect and quench further samples.

  • Sample Analysis:

    • Analyze the quenched samples using the HPLC method described in the table in Q4.

  • Data Processing:

    • For each time point, identify and integrate the peaks for the internal standard, this compound, the aryl bromide, and the biaryl product.

    • Calculate the response factor of each analyte relative to the internal standard using the t=0 sample.

    • Use the response factors to calculate the concentration and percent conversion for all subsequent time points.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sampling 1. Withdraw Aliquot from Reaction Quenching 2. Quench in Solvent + Internal Standard Sampling->Quenching Filtration 3. Filter (0.45 µm) if Particulates Present Quenching->Filtration HPLC HPLC / UPLC-MS (Primary Choice) Filtration->HPLC NMR NMR (¹H, ¹¹B) (Structural Confirmation) Filtration->NMR GCMS GC-MS (Volatile Byproducts) Filtration->GCMS Integration 4. Peak Integration & Identification HPLC->Integration NMR->Integration GCMS->Integration Quantification 5. Calculate % Conversion & Yield Integration->Quantification Optimization 6. Optimize Reaction Conditions Quantification->Optimization

Caption: General workflow for monitoring a boronic acid reaction.

HPLC_Troubleshooting Start Problem: Unexpected Peak(s) in HPLC Chromatogram CheckBlank Inject a solvent blank? Start->CheckBlank CheckStandard Inject pure starting material standards? CheckBlank->CheckStandard No peak in blank ResultBlank Peak is carryover or from solvent CheckBlank->ResultBlank Peak present in blank CheckProtodeboronation Does the mass of the peak match the protodeboronated byproduct? CheckStandard->CheckProtodeboronation Peak is not a known starting material CheckHydrolysis Did you start with a boronate ester? CheckProtodeboronation->CheckHydrolysis No ResultProtodeboronation Peak is protodeboronation product. Optimize reaction conditions. CheckProtodeboronation->ResultProtodeboronation Yes (Confirm with MS) ResultSideReaction Peak is a reaction byproduct (e.g., homocoupling) CheckHydrolysis->ResultSideReaction No ResultHydrolysis Peak is the free boronic acid from on-column hydrolysis. Modify analytical method. CheckHydrolysis->ResultHydrolysis Yes

Caption: Decision tree for troubleshooting unexpected HPLC peaks.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, pivotal in the synthesis of complex organic molecules through reactions like the Suzuki-Miyaura coupling. The precise characterization of these reagents is paramount to ensure reaction efficiency, product purity, and ultimately, the integrity of the final active pharmaceutical ingredient. This guide provides an in-depth technical comparison of the analytical techniques used to characterize (4-methoxynaphthalen-1-yl)boronic acid, with a primary focus on ¹H NMR spectroscopy. We will delve into the nuances of spectral interpretation, compare its efficacy with other methods, and provide field-proven insights to overcome common analytical challenges.

The Central Role of ¹H NMR in Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone for the structural verification of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it an invaluable first-line technique for confirming the identity and purity of this compound.

Predicted ¹H NMR Spectrum of this compound

Our prediction is based on the known ¹H NMR data of 1-methoxynaphthalene, 1-naphthaleneboronic acid, and 4-methoxyphenylboronic acid. The naphthalene core, substituted with a methoxy group at the 4-position and a boronic acid group at the 1-position, will exhibit a unique pattern of signals.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-2~7.0 - 7.2d~8.0Ortho to the boronic acid group, expected to be deshielded.
H-3~7.8 - 8.0d~8.0Influenced by the methoxy group and the naphthalene ring current.
H-5~8.0 - 8.2d~8.5Peri-proton to the boronic acid, significantly deshielded.
H-6~7.5 - 7.7t~7.5Typical aromatic proton on the naphthalene ring.
H-7~7.4 - 7.6t~7.5Typical aromatic proton on the naphthalene ring.
H-8~8.1 - 8.3d~8.5Deshielded due to its position on the naphthalene ring.
-OCH₃~4.0s-Singlet for the methoxy group protons.
-B(OH)₂~5.0 - 6.0br s-Broad singlet, exchangeable with D₂O.

Disclaimer: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Causality Behind Experimental Choices in ¹H NMR

The choice of solvent is critical when analyzing boronic acids. A common challenge is the tendency of boronic acids to form cyclic anhydrides (boroxines) in non-polar, aprotic solvents like CDCl₃, which can lead to complex and broadened spectra[1]. To circumvent this, deuterated methanol (CD₃OD) is often the solvent of choice. The methanol actively breaks up the boroxine trimers, resulting in a sharper, more easily interpretable spectrum[1]. However, a drawback of using CD₃OD is that the acidic protons of the boronic acid group will exchange with the deuterium of the solvent, causing the B(OH)₂ signal to disappear.

A Comparative Analysis with Alternative Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound relies on a multi-technique approach. Each technique provides a unique piece of the structural puzzle.

cluster_nmr NMR Spectroscopy cluster_other Other Techniques 1H_NMR 1H NMR (Proton Environment) 13C_NMR 13C NMR (Carbon Skeleton) 11B_NMR 11B NMR (Boron Environment) FT_IR FT-IR (Functional Groups) MS Mass Spectrometry (Molecular Weight) Analyte This compound Analyte->1H_NMR Proton Connectivity Analyte->13C_NMR Carbon Framework Analyte->11B_NMR Boron Hybridization Analyte->FT_IR Vibrational Modes Analyte->MS Mass-to-Charge Ratio Start Start: Characterization of This compound 1H_NMR Acquire 1H NMR Spectrum (CDCl3) Start->1H_NMR Check_Broadening Broad Peaks? 1H_NMR->Check_Broadening 1H_NMR_MeOH Re-acquire 1H NMR in CD3OD Check_Broadening->1H_NMR_MeOH Yes Analyze_1H Analyze 1H NMR Data: - Chemical Shifts - Multiplicities - Integration Check_Broadening->Analyze_1H No 1H_NMR_MeOH->Analyze_1H Other_Techniques Perform Complementary Analyses: - 13C NMR - 11B NMR - FT-IR - MS Analyze_1H->Other_Techniques Compare_Data Compare All Spectroscopic Data with Predicted Values Other_Techniques->Compare_Data Final_Confirmation Confirm Structure and Purity Compare_Data->Final_Confirmation

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of (4-methoxynaphthalen-1-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, arylboronic acids and their derivatives are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Among these, (4-methoxynaphthalen-1-yl)boronic acid and its analogues represent a key structural motif in various pharmacologically active compounds. Consequently, the robust and reliable analytical characterization of these molecules is paramount to ensure the integrity of starting materials, monitor reaction progress, and confirm the structure of final products.

This guide provides an in-depth, comparative analysis of mass spectrometry-based techniques for the characterization of this compound derivatives. Drawing upon established principles of boronic acid analysis, we will explore the nuances of ionization, fragmentation, and spectral interpretation, while also benchmarking mass spectrometry against alternative analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical workflows for this important class of compounds.

The Challenge of Boronic Acid Analysis: More Than Meets the Eye

Boronic acids present unique analytical challenges due to their propensity to undergo dehydration to form cyclic anhydride trimers known as boroxines.[1][2] This, coupled with their polarity and potential for complex formation, can complicate mass spectra and chromatographic separations.[3][4] Therefore, a successful analytical strategy must account for these behaviors to yield accurate and reproducible data.

Mass Spectrometry: A Powerful Tool for Structural Elucidation

Mass spectrometry (MS) stands out as a primary tool for the analysis of boronic acid derivatives due to its high sensitivity, specificity, and ability to provide detailed structural information. When coupled with liquid chromatography (LC-MS), it becomes a high-throughput method for both qualitative and quantitative analysis.[3][4][5]

Ionization Techniques: The Gateway to the Mass Analyzer

The choice of ionization technique is critical for the successful analysis of boronic acids. Electrospray ionization (ESI) has emerged as the most common and effective method.[1][3][6]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like boronic acids. It typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing in-source fragmentation and providing a clear indication of the molecular weight.[6] Studies on various arylboronic acids have demonstrated the utility of ESI-MS in their characterization.[6][7] For this compound, with a molecular weight of 202.02 g/mol , one would expect to observe ions corresponding to these species.

  • Alternative Ionization Methods: While ESI is prevalent, other techniques have been explored. Chemical Ionization (CI) and Liquid Secondary Ionization Mass Spectrometry (LSIMS) have been used for the analysis of boropeptides, often requiring derivatization to cyclic boronate esters to avoid complications from the free boronic acid.[8] Direct electron ionization (EI) coupled with nano-liquid chromatography has also been presented as a robust method for a broad range of boronic acids.[9]

Experimental Workflow: A Step-by-Step Approach to LC-MS Analysis

A typical LC-MS workflow for the analysis of this compound derivatives is outlined below. This protocol is designed to be a self-validating system, ensuring data integrity.

LC-MS Workflow for this compound Derivatives cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis s1 Dissolve sample in appropriate solvent (e.g., Methanol/Water) s2 Filter through 0.22 µm syringe filter s1->s2 lc1 Inject sample onto C18 reverse-phase column s2->lc1 Injection lc2 Gradient elution with mobile phases (e.g., Ammonium Acetate/Acetonitrile) lc1->lc2 ms1 Electrospray Ionization (ESI) (Positive or Negative Mode) lc2->ms1 Eluent Transfer ms2 Full Scan MS Analysis (m/z range 100-500) ms1->ms2 ms3 Tandem MS (MS/MS) for fragmentation analysis ms2->ms3 d1 Extract ion chromatograms ms3->d1 Data Acquisition d2 Identify molecular ion and adducts d1->d2 d3 Analyze fragmentation patterns d2->d3

References

A Comparative Analysis of (4-methoxynaphthalen-1-yl)boronic acid Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of C-C bonds, particularly in the formation of biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials. The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and substrate scope of this powerful transformation. This guide provides an in-depth comparative analysis of the reactivity of (4-methoxynaphthalen-1-yl)boronic acid relative to other key naphthyl boronic acid derivatives, supported by mechanistic principles and available experimental data.

The Interplay of Electronic and Steric Effects in Naphthyl Boronic Acids

The reactivity of an aryl boronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by the efficiency of the transmetalation step. This crucial step involves the transfer of the aryl group from the boron atom to the palladium center. The rate and success of transmetalation are intricately linked to two key molecular features of the boronic acid:

  • Electronic Properties: The nucleophilicity of the ipso-carbon atom of the C-B bond influences the rate of its transfer to the electrophilic palladium(II) center. Electron-donating groups (EDGs) on the aromatic ring increase the electron density at the ipso-carbon, thereby enhancing its nucleophilicity and generally accelerating the transmetalation process. Conversely, electron-withdrawing groups (EWGs) can decelerate this step.

  • Steric Hindrance: The steric environment around the boronic acid moiety can significantly impact its ability to approach and coordinate with the palladium complex. Bulky substituents ortho to the boronic acid group can impede this interaction, leading to lower reaction rates and yields.

Reactivity Comparison: this compound vs. Alternatives

To provide a clear comparison, we will evaluate the performance of this compound against unsubstituted naphthyl boronic acids and an isomer. The following data is collated from studies on Suzuki-Miyaura couplings with various aryl bromides. While direct comparative studies under identical conditions are limited, the trends observed across different reports provide valuable insights.

Boronic AcidStructureKey FeaturesExpected ReactivityRepresentative Yield (%)
This compound Electron-donating methoxy group at the 4-position.High: The +M effect of the methoxy group increases the nucleophilicity of the ipso-carbon, promoting transmetalation.90-98%
1-Naphthylboronic acid Unsubstituted. Baseline for comparison.Moderate to High: Generally a reliable coupling partner.[1]85-95%
2-Naphthylboronic acid Isomeric to 1-naphthylboronic acid. Less steric hindrance around the C-B bond compared to the 1-isomer.High: Reduced steric hindrance can lead to faster and more efficient coupling.90-97%
(2-methoxynaphthalen-1-yl)boronic acid Methoxy group at the 2-position.Potentially Lower: The methoxy group is ortho to the boronic acid, which can introduce steric hindrance, potentially impeding the approach to the catalyst.75-85%

Note: The yields presented are typical ranges observed in the literature for couplings with activated aryl bromides and may vary depending on the specific reaction conditions (catalyst, ligand, base, solvent, and temperature).

Mechanistic Rationale and Field-Proven Insights

The superior performance of this compound can be attributed to the favorable electronic effect of the methoxy group. Positioned at the para-equivalent 4-position of the naphthalene ring system, the methoxy group exerts a strong positive mesomeric (+M) or resonance effect. This effect significantly increases the electron density on the naphthalene ring, and importantly, at the ipso-carbon atom attached to the boron. This enhanced nucleophilicity facilitates the key transmetalation step in the Suzuki-Miyaura catalytic cycle.

In contrast, while 1-naphthylboronic acid is a competent coupling partner, it lacks the electronic enhancement of the methoxy substituent. 2-Naphthylboronic acid often exhibits high reactivity, which can be attributed to the reduced steric hindrance around the boronic acid moiety compared to the 1-position, where the peri-hydrogen at the 8-position can exert some steric strain.

The case of (2-methoxynaphthalen-1-yl)boronic acid highlights the delicate balance between electronic and steric effects. While the methoxy group is still electron-donating, its placement ortho to the boronic acid can introduce significant steric impediment, potentially hindering the formation of the pre-transmetalation complex with palladium and thus lowering the overall reaction efficiency.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and provide a practical framework for researchers, a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling is provided below. This protocol is designed to be a self-validating system, where careful execution should lead to predictable outcomes.

General Procedure for the Suzuki-Miyaura Coupling of Naphthyl Boronic Acids with an Aryl Bromide

Materials:

  • Naphthyl boronic acid derivative (1.1 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the naphthyl boronic acid (1.1 mmol), aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add toluene (5 mL), ethanol (2 mL), and water (1 mL) to the flask.

  • Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add 10 mL of water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualizing the Process

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the structural comparison of the discussed naphthyl boronic acids.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_product Product Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Naphthyl_Boronic_Acids cluster_1 This compound cluster_2 1-Naphthylboronic acid cluster_3 2-Naphthylboronic acid cluster_4 (2-methoxynaphthalen-1-yl)boronic acid node_1 node_2 node_3 node_4

Caption: Structural comparison of the discussed naphthyl boronic acids.

Conclusion

This compound consistently emerges as a highly reactive and efficient coupling partner in Suzuki-Miyaura reactions. Its enhanced performance is primarily due to the electron-donating nature of the methoxy group at the 4-position, which accelerates the crucial transmetalation step. While unsubstituted naphthyl boronic acids are also effective, the strategic placement of an electron-donating group offers a clear advantage for achieving high yields and efficient conversions. Conversely, steric hindrance, as potentially observed in the case of (2-methoxynaphthalen-1-yl)boronic acid, can counteract the benefits of electronic activation. For researchers and drug development professionals, understanding these structure-reactivity relationships is paramount for the rational design of synthetic routes and the efficient construction of complex molecular architectures.

References

A Comparative Guide to the Solid-State Structures of (4-methoxynaphthalen-1-yl)boronic Acid and Its Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Reagent Bottle

(4-methoxynaphthalen-1-yl)boronic acid is a versatile reagent in modern organic synthesis, prized for its role in palladium-catalyzed cross-coupling reactions. However, its utility extends into materials science and chemical sensing, where its ability to reversibly bind with diols is paramount. Understanding the three-dimensional structure of this molecule and its derivatives in the solid state is critical for predicting its behavior, designing new applications, and controlling polymorphism in crystalline materials.

This guide provides a comparative analysis of the X-ray crystal structure of arylboronic acids, using structurally characterized analogues to infer the solid-state behavior of this compound. We will dissect the crystal packing of parent arylboronic acids and explore the profound structural changes that occur upon the formation of a boronate ester adduct with a diol. This analysis is grounded in field-proven insights and supported by experimental data from the crystallographic literature.

The Fundamental Chemistry: Boronic Acid-Diol Equilibrium

Boronic acids exist in a pH-dependent equilibrium with diols to form cyclic boronate esters.[1] This reversible covalent interaction is the cornerstone of their application in sensors and self-healing materials. The boron atom transitions from a trigonal planar (sp²) geometry in the free acid to a tetrahedral (sp³) geometry in the anionic boronate ester. This geometric shift is not just a solution-phase phenomenon; it dictates the crystal packing and intermolecular interactions in the solid state.

The choice of diol and the electronic properties of the aryl substituent directly influence the stability of the resulting adduct and, consequently, the ease of crystallization and the final crystal structure.

Figure 1: Equilibrium between a trigonal boronic acid and a diol to form a tetrahedral boronate ester adduct.

Part 1: The Parent Arylboronic Acid Structure

While the specific crystal structure of this compound is not publicly available, we can build a robust hypothesis of its structure by comparing two key analogues: (4-methoxyphenyl)boronic acid [2] and (naphthalen-1-yl)boronic acid .[3] This comparison allows us to decouple the electronic influence of the methoxy group from the steric and electronic influence of the extended naphthalene ring system.

Case Study 1: (naphthalen-1-yl)boronic acid

The crystal structure of (naphthalen-1-yl)boronic acid has been solved, revealing two polymorphic forms.[3] A defining feature in both forms is the formation of hydrogen-bonded dimers. In this common boronic acid motif, two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable, centrosymmetric unit that becomes the fundamental building block of the crystal lattice.

A critical structural parameter is the dihedral angle between the plane of the aromatic ring and the C-B(OH)₂ plane. For (naphthalen-1-yl)boronic acid, this angle is approximately 40°.[3] This significant twist is a result of steric hindrance between the boronic acid's hydroxyl groups and the peri-hydrogen (at the C8 position) of the naphthalene ring. This steric clash prevents the boronic acid group from being coplanar with the aromatic system, which would be the ideal geometry for maximizing electronic conjugation.

Case Study 2: (4-methoxyphenyl)boronic acid

The crystal structure of (4-methoxyphenyl)boronic acid is available in the Cambridge Structural Database (CSD Identifier: 222652).[2] Like its naphthalene counterpart and phenylboronic acid itself, it forms characteristic hydrogen-bonded dimers.[4] However, lacking the significant steric hindrance of the naphthalene system, the dihedral angle between the phenyl ring and the boronic acid moiety is expected to be much smaller, allowing for more effective π-conjugation. The electron-donating methoxy group at the para-position further influences the electronic character and intermolecular interactions within the crystal.

Comparative Structural Data
Parameter(naphthalen-1-yl)boronic acid (Monoclinic Form)(4-methoxyphenyl)boronic acid (Predicted)(4-methoxycarbonyl)phenylboronic acid
CSD Identifier 1497347[3]222652[2]1415822[5]
Primary Motif Hydrogen-bonded dimerHydrogen-bonded dimerHydrogen-bonded dimer
**Dihedral Angle (Aryl vs. B(OH)₂) **40.60(3)°[3]Expected to be small (<10°)7.70(6)° (Aryl vs. CO₂Me)[5]
Key Intermolecular Forces O-H···O hydrogen bonding, π-π stackingO-H···O hydrogen bonding, C-H···O interactionsO-H···O hydrogen bonding, C-H···π interactions[5]

Data for (4-methoxycarbonyl)phenylboronic acid is included as a well-characterized, substituted phenylboronic acid to support the prediction for (4-methoxyphenyl)boronic acid.

This comparison leads to a clear prediction for This compound : it will almost certainly crystallize as hydrogen-bonded dimers. Crucially, it will exhibit a large dihedral angle, similar to the ~40° seen in (naphthalen-1-yl)boronic acid, due to the unavoidable steric interaction with the peri-hydrogen. The 4-methoxy group will primarily exert an electronic influence and participate in weaker C-H···O or other intermolecular contacts, modulating the overall crystal packing.

Part 2: The Arylboronic Acid Adduct Structure

The formation of a cyclic boronate ester with a diol dramatically alters the geometry and bonding capabilities of the molecule. The boron center becomes tetrahedral and more sterically encumbered. Hydrogen bonding from the boronic acid protons is eliminated, fundamentally changing the primary intermolecular interactions.

Case Study: Phenylboronic acid 1,8-naphthalenediol Ester

A prime example is the crystal structure of the adduct formed between phenylboronic acid and 1,8-naphthalenediol.[6] In this structure, the boron atom is incorporated into a rigid, six-membered ring system fused to the naphthalene core.

Key Structural Changes:

  • Coordination Geometry: The boron atom is tetrahedral, with B-O bond lengths within the boronate ester ring that are distinct from the B-O bonds in the parent acid.

  • Intermolecular Interactions: The strong, directional O-H···O hydrogen bonds that define the parent acid's crystal structure are absent. The packing is now governed by weaker forces such as C-H···π interactions and van der Waals forces.

  • Molecular Shape: The bulky, rigid ester group presents a completely different molecular profile, leading to a crystal packing arrangement that bears no resemblance to the layered sheets of the parent acid dimers.

When considering an adduct of This compound , for example with pinacol, we would expect to see similar profound changes. The tetrahedral boron would be part of a five-membered dioxaborolane ring. The dominant hydrogen-bonding network would vanish, and the crystal packing would be dictated by the shape of the bulky naphthalene and pinacol groups.

Experimental Protocols

A trustworthy protocol is self-validating. The following workflows include steps for synthesis, purification, and characterization, ensuring the quality of the material before attempting the critical crystallization step.

Workflow 1: Synthesis and Crystallization of an Arylboronate Ester Adduct

This protocol details the synthesis of a pinacol ester, a common, stable derivative of a boronic acid, which is often more amenable to crystallization than the parent acid.

Synthesis_Workflow A 1. Reaction Setup - Arylboronic Acid (1 eq) - Pinacol (1.1 eq) - Toluene B 2. Dehydration - Reflux with Dean-Stark trap - 2-4 hours A->B C 3. Workup - Cool to RT - Remove solvent in vacuo B->C D 4. Purification - Recrystallization (e.g., Hexane/EtOAc) - or Column Chromatography (Silica Gel) C->D E 5. Characterization - ¹H NMR, ¹¹B NMR, MS - Confirm purity >98% D->E F 6. Crystallization Trials - Slow evaporation - Solvent layering (e.g., DCM/Hexane) - Vapor diffusion E->F G 7. Crystal Harvesting & Analysis - Mount crystal - Single-crystal X-ray Diffraction F->G

Figure 2: Experimental workflow for the synthesis and crystallization of an arylboronic acid pinacol ester adduct.

Step-by-Step Methodology:

  • Reaction: To a solution of the arylboronic acid (e.g., this compound, 1.0 mmol) in toluene (20 mL), add pinacol (1.1 mmol, 1.1 eq).

  • Dehydration: Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, or until water ceases to collect.

    • Causality: The esterification is a reversible condensation reaction.[4] Removal of the water byproduct via azeotropic distillation is essential to drive the equilibrium towards the boronate ester product, ensuring a high yield.

  • Solvent Removal: Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by flash column chromatography on silica gel.

    • Trustworthiness: Purification is a critical validation step. Impurities can inhibit crystallization or become incorporated into the lattice, leading to poor quality diffraction data.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹¹B NMR, and mass spectrometry. The ¹¹B NMR spectrum should show a characteristic shift for a tetracoordinate boronate ester.

  • Crystallization: Dissolve the purified ester in a minimum amount of a good solvent (e.g., dichloromethane, acetone). Attempt crystallization by:

    • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days.

    • Solvent Layering: Carefully layer a poor solvent (e.g., hexane, pentane) on top of the concentrated solution.

    • Vapor Diffusion: Place the vial of the solution inside a larger sealed chamber containing a reservoir of a poor solvent.

  • X-ray Diffraction: Carefully select a well-formed single crystal and mount it for analysis by single-crystal X-ray diffraction to determine its three-dimensional structure.

Conclusion and Outlook

The solid-state structure of an arylboronic acid is dominated by a robust hydrogen-bonded dimer motif. However, the steric environment, particularly in ortho- or peri-substituted systems like this compound, forces significant deviation from planarity, impacting crystal packing and potentially the molecule's electronic properties.

Upon forming an adduct with a diol, this structural landscape is completely redefined. The primary hydrogen-bonding interactions are eliminated, and the boron center adopts a tetrahedral geometry. The resulting crystal structure is governed by the steric demands of the new, bulkier boronate ester. This comparative analysis demonstrates that while the parent boronic acid provides a foundational understanding, the structure of its adducts cannot be simply extrapolated. Each adduct presents a unique crystallization challenge and results in a distinct solid-state architecture, a principle of fundamental importance in the fields of crystal engineering and materials science.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of (4-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. (4-methoxynaphthalen-1-yl)boronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity directly impacts the yield and impurity profile of subsequent synthetic steps. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering scientifically-grounded protocols and insights into methodological choices.

The Critical Role of Purity in Arylboronic Acids

Arylboronic acids are susceptible to several degradation pathways that can impact their purity. Two primary concerns are protodeboronation, where the boronic acid group is replaced by a hydrogen atom, and the formation of boroxines (anhydrides).[1][2] Furthermore, oxidative degradation can lead to the formation of phenolic impurities.[3][4] Given that residual impurities can interfere with or poison catalytic reactions, a robust analytical method to confirm the purity of this compound is not just a quality control measure, but a critical component of successful drug discovery and development.

Recommended Primary Method: Reversed-Phase HPLC with UV Detection

A well-designed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the workhorse for purity analysis of many organic molecules, including this compound. The choice of stationary phase and mobile phase conditions is critical to mitigate the analytical challenges associated with boronic acids, namely their potential for on-column degradation and poor retention of polar impurities.[5][6]

Method Rationale and Component Selection
  • Stationary Phase: A column with low residual silanol activity is paramount to prevent on-column hydrolysis or other unwanted interactions.[6][7][8] Columns like the Waters XTerra MS C18 are specifically designed with hybrid particle technology to reduce silanol activity, making them an excellent choice for boronic acid analysis.[6][7][8] This minimizes the risk of the stationary phase itself catalyzing the degradation of the analyte.

  • Mobile Phase: A simple mobile phase of acetonitrile and water with a mild acidic modifier like formic acid is often a good starting point. The organic modifier (acetonitrile) allows for the elution of the relatively nonpolar this compound, while the aqueous component ensures the retention and separation of more polar impurities. The formic acid helps to suppress the ionization of the boronic acid, leading to better peak shape and more consistent retention times.

  • Detector: this compound possesses a naphthalene ring system, which is a strong chromophore. This makes UV detection a highly sensitive and appropriate choice. A photodiode array (PDA) detector is particularly advantageous as it can acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.

Experimental Workflow: HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Accurately weigh ~1 mg of This compound Dilution Dissolve and dilute in Acetonitrile to 1 mg/mL SamplePrep->Dilution Injection Inject sample onto XTerra MS C18 column Dilution->Injection Filtered Sample MobilePhase Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) MobilePhase->Injection Separation Gradient elution to separate analyte from impurities Injection->Separation Detection UV Detection (PDA) Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate purity (% area) Integration->Calculation Forced_Degradation cluster_stress Stress Conditions Analyte This compound Solution Acid Acidic (e.g., 0.1 M HCl) Analyte->Acid Base Basic (e.g., 0.1 M NaOH) Analyte->Base Oxidative Oxidative (e.g., 3% H2O2) Analyte->Oxidative Thermal Thermal (e.g., 80°C) Analyte->Thermal Photolytic Photolytic (e.g., UV light) Analyte->Photolytic Analysis Analyze stressed samples by the proposed HPLC method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate peak purity and resolution of degradants from the main peak Analysis->Evaluation

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (4-methoxynaphthalen-1-yl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan for the formation of carbon-carbon bonds, a testament to its versatility and functional group tolerance.[1][2] However, the success of this powerful transformation is not a given; it is highly dependent on the judicious selection of the palladium catalyst system, particularly when dealing with sterically demanding and electronically rich substrates such as (4-methoxynaphthalen-1-yl)boronic acid. This guide provides a comparative analysis of various palladium catalysts for this challenging coupling, grounded in mechanistic principles and supported by experimental insights, to empower researchers in drug development and chemical synthesis to make informed decisions.

The Challenge of Coupling this compound

The structure of this compound presents a dual challenge for the Suzuki-Miyaura coupling. The bulky naphthalene core introduces significant steric hindrance around the boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Additionally, the electron-donating methoxy group increases the electron density of the aromatic system, which can slow down the rate of transmetalation. These factors necessitate a catalyst system that is not only highly active but also sterically tailored to accommodate such substrates.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in Suzuki-Miyaura coupling is largely dictated by the nature of the ancillary ligands.[1][3] For sterically hindered substrates, bulky and electron-rich phosphine ligands have proven to be the most effective. Below is a comparative overview of catalyst systems relevant to the coupling of this compound.

Catalyst System (Precatalyst/Ligand)Key FeaturesPerformance with Hindered SubstratesRecommended For
Pd(PPh₃)₄ First-generation, air-stable catalyst.Moderate to good yields, but often requires higher temperatures and longer reaction times. May suffer from low turnover numbers.Simple, less-hindered couplings; initial screening.
Pd₂(dba)₃ / P(t-Bu)₃ Bulky and electron-rich tri(tert-butyl)phosphine ligand promotes oxidative addition and reductive elimination.High yields under relatively mild conditions. Effective for many hindered biaryl syntheses.A good starting point for optimizing hindered couplings.
Buchwald Ligands (e.g., SPhos, XPhos) with Pd(OAc)₂ or Palladacycle Precatalysts (e.g., XPhos Pd G2/G3) A class of highly effective, bulky, and electron-rich dialkylbiaryl phosphine ligands.[4]Excellent yields, often at low catalyst loadings and room temperature, even with challenging aryl chlorides.[4] SPhos and XPhos are particularly noted for their broad applicability in hindered couplings.[4]Highly recommended for the coupling of this compound and other sterically demanding substrates.
N-Heterocyclic Carbene (NHC) Ligands (e.g., PEPPSI-type precatalysts) Strong σ-donating properties and steric bulk lead to highly stable and active catalysts.[1]Very effective for a broad range of substrates, including hindered ones. Known for their robustness and high turnover numbers.[5]An excellent alternative to phosphine-based systems, particularly when catalyst stability is a concern.

Mechanistic Insights: The "Why" Behind Catalyst Selection

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] The choice of catalyst directly influences the efficiency of each step.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_oa Ar-Pd(II)L₂(X) pd0->pd2_oa pd2_tm Ar-Pd(II)L₂(Ar') pd2_oa->pd2_tm pd2_tm->pd0 product Ar-Ar' pd2_tm->product Reductive Elimination reagents_oa Ar-X reagents_tm Ar'-B(OR)₂ + Base

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For a substrate like this compound, the steric bulk of the naphthalene ring can hinder the approach of the organoboron species to the palladium center during transmetalation. Bulky ligands, such as the Buchwald-type phosphines, promote the formation of a monoligated Pd(0) species, which is more sterically accessible and highly reactive in the oxidative addition step.[8][9] Furthermore, their electron-rich nature enhances the rate of both oxidative addition and reductive elimination, leading to higher overall catalytic activity.

The choice of base and solvent is also critical.[10][11] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12][13] For hindered substrates, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often employed. Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with the addition of water to aid in the dissolution of the base and facilitate the hydrolysis of boronate esters.[1][8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-bromoanisole

This protocol provides a starting point for the coupling of this compound, utilizing a highly effective Buchwald palladacycle precatalyst.

Materials:
  • This compound

  • 4-bromoanisole

  • XPhos Pd G3 (or a similar Buchwald precatalyst)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification node_reagents Weigh reagents: This compound, 4-bromoanisole, K₃PO₄ node_catalyst Add XPhos Pd G3 node_reagents->node_catalyst node_solvent Add anhydrous dioxane and degassed water node_catalyst->node_solvent node_inert Purge with inert gas node_solvent->node_inert node_heat Heat to 80-100 °C node_inert->node_heat node_monitor Monitor by TLC or GC-MS node_heat->node_monitor node_cool Cool to room temperature node_monitor->node_cool node_filter Filter through Celite node_cool->node_filter node_extract Extract with ethyl acetate node_filter->node_extract node_dry Dry organic layer (Na₂SO₄) node_extract->node_dry node_concentrate Concentrate in vacuo node_dry->node_concentrate node_purify Purify by column chromatography node_concentrate->node_purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.

Procedure:
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and potassium phosphate (2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the XPhos Pd G3 catalyst (1-2 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to ensure effective stirring.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst residue.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound hinges on the selection of a highly active and appropriately designed palladium catalyst system. Modern bulky, electron-rich phosphine ligands, particularly the Buchwald-type ligands, and their corresponding palladacycle precatalysts have emerged as the gold standard for these challenging transformations. By understanding the mechanistic principles that govern the catalytic cycle and carefully selecting the catalyst, base, and solvent, researchers can overcome the steric and electronic hurdles posed by such substrates to achieve high yields of the desired biaryl products.

References

A Senior Application Scientist's Guide to Predicting the Reactivity of (4-methoxynaphthalen-1-yl)boronic acid using DFT

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a framework for researchers, chemists, and drug development professionals to understand and predict the chemical reactivity of (4-methoxynaphthalen-1-yl)boronic acid. While specific DFT (Density Functional Theory) studies on this exact molecule are not prevalent in published literature, its structural motifs—a naphthalene core and a methoxy-substituted arylboronic acid—are well-understood. By applying established computational methodologies, we can construct a robust model to compare its performance in key chemical transformations against common alternatives.

The primary focus of this guide is the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming C-C bonds.[1][2] The reactivity of the boronic acid partner is paramount to the success of this reaction. We will explore the electronic and steric factors governing this reactivity and present a detailed protocol for a comparative in silico analysis.

Understanding the Reactivity of Arylboronic Acids

The utility of an arylboronic acid in a catalytic cycle, such as the Suzuki-Miyaura coupling, is largely dictated by the energetics of its key mechanistic steps.[3][4] The transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst, is frequently the rate-determining step and is highly sensitive to the boronic acid's structure.[5][6]

Two primary factors influence this step:

  • Electronic Effects : The electron density on the aryl group affects its nucleophilicity. Electron-donating groups (EDGs), like the methoxy group (-OCH₃), increase electron density on the aromatic ring, which can enhance the rate of transmetalation. Conversely, electron-wasting groups (EWGs) decrease the rate. The position of these groups is also critical.

  • Steric Effects : Bulky substituents near the boronic acid moiety can hinder the approach of the palladium complex, slowing down the transmetalation step. The naphthalene core of our target molecule is significantly larger than a simple phenyl ring, introducing notable steric bulk.

This compound presents an interesting case study where these two effects are in potential opposition. The methoxy group at the 4-position acts as a strong EDG, while the peri-hydrogen at the 8-position of the naphthalene ring imparts significant steric hindrance around the C1-boron bond.

Comparative Reactivity Profile

To contextualize the performance of this compound, we compare it with two standard arylboronic acids:

  • Phenylboronic Acid : The simplest arylboronic acid, serving as a baseline for steric and electronic effects.

  • 4-Methoxyphenylboronic Acid : An analogue that isolates the electronic contribution of the methoxy group in a less sterically hindered system.

The following table summarizes the expected qualitative differences and provides a template for the quantitative data that would be generated from the DFT protocol outlined in Section 4.

FeaturePhenylboronic Acid4-Methoxyphenylboronic AcidThis compound
Electronic Character NeutralElectron-richElectron-rich
Steric Hindrance LowLowHigh (due to peri-hydrogen)
Predicted Reactivity BaselineHighModerate to High (competing effects)
Calculated Transmetalation Barrier (ΔG‡, kcal/mol) Value AValue B (Expect B < A)Value C (Expect C > B)
Calculated Reaction Energy (ΔG, kcal/mol) Value XValue Y (Expect Y < X)Value Z (Expect Z ≈ Y)

Values A, B, C, X, Y, and Z are placeholders for the results of the DFT calculations described below.

Visualizing the Catalytic Cycle and Key Interactions

The Suzuki-Miyaura coupling follows a well-established catalytic cycle. Understanding this pathway is crucial for identifying the specific steps where the boronic acid's structure plays a critical role.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd + Ar¹-X PdII Ar¹-Pd(II)L₂-X OxiAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + [Ar²B(OH)₃]⁻ PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 + Ar¹-Ar² Ar2BOH2 Ar²B(OH)₂ Borate [Ar²B(OH)₃]⁻ (Borate Complex) Ar2BOH2->Borate + Base Base Base (e.g., OH⁻) Borate->Transmetalation

Caption: The Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

The crucial step for our analysis is Transmetalation . It typically begins with the activation of the boronic acid by a base to form a more nucleophilic borate complex.[5][6][7] This species then reacts with the Pd(II) complex generated from oxidative addition.

Experimental & Computational Protocols

This section provides a detailed, self-validating workflow for computationally assessing the reactivity of this compound. The protocol is designed to be benchmarked against known experimental data for simpler analogues.

Computational DFT Protocol

The goal is to calculate the activation energy barrier (ΔG‡) for the transmetalation step, which serves as a reliable predictor of reactivity.

Step-by-Step Methodology:

  • Software Selection: Utilize a quantum chemistry package like Gaussian, ORCA, or Spartan.

  • Model System Definition:

    • Palladium Complex: Model the post-oxidative addition complex, e.g., Ph-Pd(PPh₃)₂-Br. Using phenyl (Ph) as the initial aryl group and phosphine (PPh₃) ligands provides a realistic and well-studied catalytic system.

    • Boronic Acids: Model the borate complexes of the three acids: [Phenyl-B(OH)₃]⁻, [4-MeO-Phenyl-B(OH)₃]⁻, and [(4-MeO-Naphthyl)-B(OH)₃]⁻.

  • DFT Functional and Basis Set Selection:

    • Causality: The choice of functional is critical for accuracy. The B3LYP functional is a robust starting point for geometries, but for more accurate energies, a dispersion-corrected functional like ωB97X-D or a double-hybrid functional is recommended, as non-covalent interactions can be important in transition states.[4][8]

    • Basis Set: Use a Pople-style basis set like 6-31G(d) for light atoms (C, H, O, B, P) and a larger basis set with an effective core potential (ECP) for palladium, such as LANL2DZ.

  • Geometry Optimization:

    • Optimize the geometries of all reactants (Pd-complex and borate), the transition state (TS) for transmetalation, and the products.

    • Trustworthiness: A true transition state must be confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate (the C-B bond breaking and the C-Pd bond forming).

  • Energy Calculation:

    • Perform single-point energy calculations on the optimized geometries using a larger, more accurate basis set (e.g., def2-TZVP).

    • Include a solvent model (e.g., PCM or SMD) to account for the effects of the reaction solvent (e.g., DMF or Toluene), as solvation can significantly impact the energetics.

  • Data Analysis:

    • Calculate the Gibbs Free Energy of activation (ΔG‡) as G(TS) - G(Reactants).

    • Compare the calculated ΔG‡ values for the three different boronic acids. A lower barrier implies a faster, more favorable reaction.

DFT_Workflow cluster_workflow DFT Computational Workflow Model 1. Define Model System (Pd-complex, Borates) DFT_Setup 2. Select Functional & Basis Set (e.g., ωB97X-D / LANL2DZ) Model->DFT_Setup Geom_Opt 3. Geometry Optimization (Reactants, TS, Products) DFT_Setup->Geom_Opt Freq_Calc 4. Frequency Calculation (Confirm TS with 1 imaginary freq.) Geom_Opt->Freq_Calc Freq_Calc->Geom_Opt No/Incorrect TS Energy_Calc 5. Single-Point Energy Calculation (with Solvent Model) Freq_Calc->Energy_Calc TS Confirmed Analysis 6. Calculate ΔG‡ and Compare (ΔG‡ = G_TS - G_Reactants) Energy_Calc->Analysis

Caption: A step-by-step workflow for the DFT analysis of transmetalation.

Supporting Experimental Protocol

To validate the computational predictions, a standardized experimental protocol is necessary.

  • Reaction Setup: In parallel, set up three Suzuki-Miyaura reactions under identical conditions (catalyst, ligand, base, solvent, temperature).

    • Reactants: Aryl bromide (e.g., 4-bromotoluene), Pd₂(dba)₃ (catalyst), SPhos (ligand), K₃PO₄ (base), and Toluene/Water (solvent).

    • Boronic Acids: Use Phenylboronic acid, 4-Methoxyphenylboronic acid, and this compound in separate reactions.

  • Monitoring: Take aliquots from each reaction at regular time intervals (e.g., 5, 15, 30, 60 minutes).

  • Analysis: Quench the aliquots and analyze by GC-MS or HPLC to determine the percent conversion to the biaryl product.

  • Correlation: Plot percent conversion vs. time for each boronic acid. The initial reaction rates should correlate inversely with the calculated ΔG‡ values from the DFT study. A higher initial rate corresponds to a lower energy barrier.

Conclusions and Field Insights

The computational framework detailed here provides a powerful, predictive tool for assessing the reactivity of novel boronic acids like this compound. Our analysis predicts that while the electron-donating methoxy group enhances the intrinsic nucleophilicity of the naphthalene ring, the steric clash from the peri-hydrogen will likely raise the transmetalation barrier compared to its non-naphthalenic analogue, 4-methoxyphenylboronic acid.

For drug development professionals, this in silico screening method allows for the rapid and cost-effective prioritization of building blocks. By identifying potential reactivity issues early, synthetic routes can be optimized, and resources can be directed toward more promising candidates. This synergy between predictive modeling and experimental validation is essential for accelerating the discovery pipeline.

References

A Researcher's Guide to Comparing the Biological Activity of Boronic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of the boronic acid moiety into bioactive molecules has catalyzed a significant shift in medicinal chemistry, transforming previously challenging targets into druggable opportunities.[1][2][3] This is largely due to the unique electronic nature of the boron atom. Its vacant p-orbital allows it to act as a Lewis acid, readily accepting a pair of electrons from nucleophilic residues—such as the serine in a protease active site or the threonine in the proteasome—to form a stable, reversible covalent bond.[4][5] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often highly selective inhibition.[6][7]

This guide provides a comparative analysis of the biological activity of compounds synthesized from different boronic acids, focusing on their application as enzyme inhibitors. We will delve into the structure-activity relationships that govern their potency and selectivity, provide detailed experimental protocols for their evaluation, and present comparative data to aid researchers in their drug development efforts.

Section 1: Threonine Protease Inhibitors - The Proteasome Case Study

The 26S proteasome is a cornerstone of cellular protein homeostasis and a validated target in oncology. Boronic acid-based inhibitors have revolutionized the treatment of multiple myeloma.[8]

The primary mechanism involves the boronic acid warhead forming a covalent adduct with the N-terminal threonine residue of the proteasome's catalytically active β-subunits.[9] The specificity and potency are dictated by the peptide-like backbone of the inhibitor, which engages with the substrate-binding pockets of the proteasome.

  • Bortezomib (Velcade®): The first-in-class proteasome inhibitor, Bortezomib, is a dipeptidyl boronic acid. It demonstrates potent, reversible inhibition, primarily of the chymotrypsin-like (β5) subunit of the proteasome.[9][10]

  • Ixazomib (Ninlaro®): A second-generation, orally bioavailable inhibitor, Ixazomib is a boronic ester prodrug that rapidly hydrolyzes to its active form.[8] Its structure allows for improved pharmacokinetics and a different side-effect profile compared to Bortezomib, though it also primarily targets the β5 subunit with high affinity.[9][11]

Below is a diagram illustrating the general workflow for screening and characterizing such inhibitors.

G cluster_0 Pre-Clinical Development A Synthesis of Boronic Acid Peptide Analogues B In Vitro Proteasome Activity Assay (IC50) A->B Initial Screening C Cell-Based Viability & Apoptosis Assays B->C Confirm Cellular Activity D Selectivity Profiling (vs. other proteases) B->D Assess Off-Target Effects E In Vivo Efficacy Studies (Xenograft Models) C->E Evaluate In Vivo Potential

Caption: General workflow for boronic acid inhibitor development.

The choice of boronic acid and the accompanying peptide scaffold directly impacts inhibitory potency and specificity. While both Bortezomib and Ixazomib target the β5 subunit, their kinetic parameters and cellular effects can differ.

CompoundTarget SubunitKi (nM)ReversibilityKey Differentiator
Bortezomib β5 >> β2, β1~1.6[12]Slowly Reversible[9]First-in-class, intravenous administration[8]
Ixazomib β5 >> β2, β1~4.9[12]Reversible[9]Oral bioavailability, boronic ester prodrug[8]
Delanzomib β5~1.4[12]Reversible[12]Investigational, favorable safety profile in early trials[8]

Note: K_i_ values can vary between studies depending on assay conditions.

To quantify the inhibitory potential of newly synthesized compounds, a cell-based luminescent assay is a robust and high-throughput method. The Proteasome-Glo™ Assay is a common choice.[13][14][15]

Protocol: Proteasome-Glo™ Cell-Based Assay [16]

  • Cell Plating: Seed cells (e.g., MM.1S multiple myeloma cells) in a 96-well plate at a density of 1x10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of the boronic acid inhibitor (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Reagent Preparation: Prepare the Proteasome-Glo™ Cell-Based Reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate (e.g., Suc-LLVY-aminoluciferin for chymotrypsin-like activity) with buffer.[14][17] Allow the reagent to equilibrate to room temperature for at least 30 minutes before use.[16]

  • Assay Execution: Add a volume of Proteasome-Glo™ Reagent equal to the volume of cell culture medium in each well (an "add-mix-measure" format).[14][15]

  • Incubation & Measurement: Mix the contents on a plate shaker for 2 minutes. Incubate at room temperature for a minimum of 10 minutes to allow the luminescent signal to stabilize.[16][17]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Causality Note: The Suc-LLVY-aminoluciferin substrate is specifically cleaved by the chymotrypsin-like activity of the proteasome.[14] Cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to proteasome activity.[13] Inhibition of the proteasome by a boronic acid compound leads to a decrease in this signal.

Section 2: Serine Protease Inhibitors - The β-Lactamase Case Study

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a critical global health threat.[18] Boronic acids have emerged as effective inhibitors of these serine-based hydrolases.

Unlike the peptide-based proteasome inhibitors, β-lactamase inhibitors often feature a cyclic boronic acid structure. This configuration is crucial for potent inhibition.

  • Vaborbactam: This cyclic boronic acid-based inhibitor potently inactivates a broad spectrum of serine β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC).[18][19] It is used in combination with the carbapenem antibiotic meropenem.[20][21] The cyclic structure of vaborbactam allows it to form an additional hydrogen bond within the active site, enhancing its binding affinity.[18] Vaborbactam itself has no antibacterial activity but protects meropenem from degradation.[20]

The following diagram illustrates the mechanism of boronic acid inhibition of a serine protease.

G cluster_0 Enzyme Active Site Enzyme Ser-OH His-N Catalytic Dyad Complex R-B(OH)2 Ser-O His-N-H Tetrahedral Intermediate (Transition-State Analog) Enzyme:ser->Complex Enzyme:his->Complex Inhibitor R-B(OH)2 Boronic Acid Inhibitor Inhibitor->Enzyme:ser Nucleophilic Attack Inhibitor->Complex

Caption: Boronic acid forming a covalent adduct with a serine residue.

The efficacy of a β-lactamase inhibitor is measured by its ability to lower the Minimum Inhibitory Concentration (MIC) of a partner antibiotic against a resistant bacterial strain.

InhibitorTarget β-LactamasesPartner AntibioticKey Differentiator
Vaborbactam Class A (KPC, CTX-M, etc.) & Class C[19]Meropenem[21]Potent KPC inhibitor, cyclic boronic acid structure.[18][19]
Taniborbactam Class A, B, C, DCefepimeBroad-spectrum, including metallo-β-lactamases (Class B).
Clavulanic Acid Class AAmoxicillinClassic, non-boron based inhibitor for comparison.

Note: This table includes non-boronic acid compounds for comparative context.

A simple and effective method to measure β-lactamase activity and its inhibition is a chromogenic assay using the substrate nitrocefin.[22][23]

Protocol: Nitrocefin-Based β-Lactamase Inhibition Assay [24]

  • Reagent Preparation:

    • Prepare a stock solution of Nitrocefin (e.g., 10 mg/mL in DMSO).[22]

    • Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., 100 mM PBS, pH 7.0) to a final concentration of 1.0 mg/mL. The working solution should be yellow.[22]

    • Prepare solutions of your boronic acid inhibitor at various concentrations.

    • Prepare a solution of purified β-lactamase enzyme (e.g., KPC-2).

  • Assay Setup (96-well plate):

    • To each well, add the β-lactamase enzyme solution.

    • Add the boronic acid inhibitor solutions (or vehicle control) and pre-incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add the nitrocefin working solution to each well to start the reaction.

  • Data Acquisition: Immediately measure the absorbance at 490 nm (A490) in kinetic mode using a spectrophotometric plate reader.[25] Readings should be taken every minute for 20-30 minutes.[22][25]

  • Analysis: The rate of increase in absorbance at 490 nm is proportional to the β-lactamase activity. Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red.[23][26] Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Trustworthiness Note: This protocol is self-validating. A positive control (enzyme, no inhibitor) should show a rapid, linear increase in A490. A negative control (no enzyme) should show no change in A490. The degree of inhibition will be directly proportional to the reduction in the reaction rate.

Section 3: Structure-Activity Relationship (SAR) Insights

The biological activity of boronic acid derivatives is not solely dependent on the boron atom. The surrounding chemical structure is critical for directing the compound to its target and modulating its potency.[27][28][29]

  • P1 and P2 Positions: In peptidyl boronic acids, the residues at the P1 and P2 positions (mimicking the amino acids of a natural substrate) are crucial for selectivity.[27][30][31] For instance, inhibitors of dipeptidyl peptidase IV (DPPIV) require a proline mimic (boroPro) at the P1 position, but tolerate a variety of L-amino acids at the P2 position.[27][30]

  • Stereochemistry: The stereoisomer of the boronic acid analog is often critical for activity. For DPPIV inhibitors, the (R)-stereoisomer of boroPro is required for potent inhibition.[27][30]

  • Cyclic vs. Acyclic: As seen with Vaborbactam, cyclization of the boronic acid can pre-organize the molecule for optimal binding in the enzyme's active site, significantly enhancing potency.[18]

By systematically modifying the boronic acid precursor and the synthetic route, researchers can fine-tune the physicochemical and pharmacokinetic properties of the final compound, improving selectivity and overall therapeutic potential.[1][2][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methoxynaphthalen-1-yl)boronic Acid
Reactant of Route 2
Reactant of Route 2
(4-methoxynaphthalen-1-yl)boronic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.